3-Borono-2-chlorobenzoic acid
Description
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Properties
IUPAC Name |
3-borono-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPCOIKUZIKPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681739 | |
| Record name | 3-Borono-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314264-58-8 | |
| Record name | 3-Borono-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-chlorobenzoic Acid (CAS 56961-27-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-chlorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document details its physicochemical properties, outlines a representative synthetic protocol, and discusses its applications and safety considerations. All quantitative data is presented in structured tables for ease of comparison, and experimental workflows are visualized using diagrams to enhance understanding for researchers and drug development professionals.
Introduction
3-Bromo-2-chlorobenzoic acid, with the CAS number 56961-27-4, is a halogenated aromatic carboxylic acid. Its structure, featuring a benzene ring substituted with bromine and chlorine atoms as well as a carboxylic acid group, makes it a versatile building block in organic synthesis.[1] The reactivity of the aryl halides and the carboxylic acid moiety allows for a variety of chemical transformations, rendering it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of 3-Bromo-2-chlorobenzoic acid is presented in Table 1. This data is essential for its handling, storage, and application in experimental design.
Table 1: Physicochemical Properties of 3-Bromo-2-chlorobenzoic acid
| Property | Value | Reference |
| CAS Number | 56961-27-4 | [2] |
| Molecular Formula | C₇H₄BrClO₂ | [1][2][3] |
| Molecular Weight | 235.46 g/mol | [1][2][3] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 168-169 °C | [1] |
| Boiling Point (Predicted) | 336.3 °C | [1] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane. | [1] |
| InChI | InChI=1S/C7H4BrClO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | [2] |
| InChIKey | LNURMIDMOXCNEH-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)Cl)C(=O)O | [2] |
Synthesis of 3-Bromo-2-chlorobenzoic acid
The synthesis of 3-Bromo-2-chlorobenzoic acid can be achieved through several routes, most commonly via the electrophilic bromination of 2-chlorobenzoic acid. The following is a representative experimental protocol for this transformation.
Representative Experimental Protocol: Bromination of 2-Chlorobenzoic Acid
Objective: To synthesize 3-Bromo-2-chlorobenzoic acid via electrophilic aromatic substitution.
Materials:
-
2-Chlorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorobenzoic acid in a sufficient volume of concentrated sulfuric acid. Cool the mixture in an ice bath with continuous stirring.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) portion-wise to the cooled solution. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is deemed complete, carefully pour the reaction mixture over crushed ice with vigorous stirring. A precipitate of the crude product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acid.
-
Purification: The crude 3-Bromo-2-chlorobenzoic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Drying: Dry the purified product under vacuum.
Diagram 1: General Workflow for the Synthesis and Purification of 3-Bromo-2-chlorobenzoic acid
Caption: General workflow for the synthesis and purification of 3-Bromo-2-chlorobenzoic acid.
Spectroscopic Data
Table 2: Expected Spectroscopic Data for 3-Bromo-2-chlorobenzoic acid
| Technique | Expected Features |
| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The carboxylic acid proton would be a broad singlet at a very downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons would resonate in the range of δ 120-140 ppm. The carbon atom of the carboxylic acid group would appear further downfield (δ > 165 ppm). |
| FT-IR (cm⁻¹) | A broad O-H stretch from the carboxylic acid would be observed around 2500-3300 cm⁻¹. A sharp C=O stretch would be present around 1700 cm⁻¹. C-Br and C-Cl stretches would appear in the fingerprint region (< 1000 cm⁻¹). |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ would be expected at m/z 234 and 236, with an isotopic pattern characteristic of the presence of one bromine and one chlorine atom. |
Applications in Research and Drug Development
3-Bromo-2-chlorobenzoic acid is a valuable intermediate in several areas of chemical synthesis:
-
Pharmaceutical Synthesis: It serves as a starting material for the synthesis of various active pharmaceutical ingredients (APIs). The presence of two different halogen atoms allows for selective functionalization through reactions such as cross-coupling, nucleophilic substitution, and metallation.
-
Agrochemicals: The compound can be utilized in the development of new herbicides and pesticides.[1]
-
Material Science: Its derivatives have potential applications in material science due to their thermal stability.[1]
-
Chemical Research: It is used as a reagent in organic synthesis to study reaction mechanisms and to construct complex molecular architectures.[1]
Diagram 2: Logical Relationship of Applications
Caption: Applications of 3-Bromo-2-chlorobenzoic acid in various scientific fields.
Safety and Handling
3-Bromo-2-chlorobenzoic acid is classified as a hazardous substance and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Acute toxicity, dermal | H312: Harmful in contact with skin |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Acute toxicity, inhalation | H332: Harmful if inhaled |
| Specific target organ toxicity | H335: May cause respiratory irritation |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
3-Bromo-2-chlorobenzoic acid is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries, as well as in fundamental chemical research. This guide has provided a detailed overview of its properties, a representative synthetic protocol, and essential safety information to support its effective and safe use by researchers and professionals in the field of drug development. The structured presentation of data and visual workflows are intended to facilitate a comprehensive understanding of this important compound.
References
physical properties of 3-Bromo-2-chlorobenzoic acid
An In-depth Technical Guide on the Physical Properties of 3-Bromo-2-chlorobenzoic Acid
This guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in the field of drug development. The information is presented to facilitate easy access and comparison, with detailed experimental methodologies and a logical workflow for property determination.
Core Physical Properties
3-Bromo-2-chlorobenzoic acid is a halogenated derivative of benzoic acid.[1] Its physical characteristics are crucial for its handling, formulation, and application in various chemical syntheses. The key physical and chemical properties are summarized in the table below.
Data Presentation: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 3-bromo-2-chlorobenzoic acid | [2][3] |
| CAS Number | 56961-27-4 | [1] |
| Molecular Formula | C₇H₄BrClO₂ | [1][2][3] |
| Molecular Weight | 235.46 g/mol | [1][2][3] |
| Appearance | Off-white to pale yellow crystalline powder/needles | [1] |
| Melting Point | 168-169 °C | [1][4] |
| Boiling Point | 336.3 °C at 760 mmHg (Predicted) | [1][4] |
| Density | 1.809 ± 0.06 g/cm³ (at 20°C) | [4] |
| pKa | 2.50 ± 0.25 (Predicted) | [4] |
| Solubility | Very slightly soluble in water. Soluble in bases to form water-soluble salts.[1] Likely soluble in alcohols and ethers. | |
| Vapor Pressure | 4.44 x 10⁻⁵ mmHg at 25°C | [4] |
| Refractive Index | 1.621 (Predicted) | [4] |
| Storage | Sealed in a dry environment at room temperature. | [4] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like 3-Bromo-2-chlorobenzoic acid.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity. For a pure crystalline substance, the melting range is typically sharp, within 0.5-1.0°C.
-
Apparatus : Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer, and a sample of 3-Bromo-2-chlorobenzoic acid.[5]
-
Procedure :
-
Ensure the sample is dry and finely powdered.[6]
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 1-2 mm.[7]
-
Place the capillary tube into the heating block of the melting point apparatus.[6]
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.[8]
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[7]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
The recorded range is the melting point of the substance. For pure compounds, this range should be narrow.[7]
-
Boiling Point Determination (Siwoloboff's Method - for small quantities)
While 3-Bromo-2-chlorobenzoic acid is a solid at room temperature, a boiling point can be determined, though it is often predicted for high-melting solids to avoid decomposition. The following is a standard micro method.
-
Apparatus : Thiele tube or a similar heating bath, a small test tube (fusion tube), a capillary tube sealed at one end, a thermometer, and a heat source.[2][9]
-
Procedure :
-
Place a small amount of the substance into the fusion tube.
-
Invert the sealed capillary tube and place it into the fusion tube with the open end submerged in the sample.[2][10]
-
Attach the fusion tube to a thermometer and place the assembly in a heating bath.[11]
-
Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will slowly be expelled.[12]
-
When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[2]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]
-
Solubility Determination (Qualitative)
This protocol provides a qualitative assessment of solubility in various solvents, which is crucial for reaction setup, purification, and formulation.[13]
-
Apparatus : Test tubes, spatula, and a selection of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, diethyl ether).[13][14]
-
Procedure :
-
Place approximately 25 mg of 3-Bromo-2-chlorobenzoic acid into a small test tube.[13]
-
Add 0.75 mL of the chosen solvent in small portions.[13]
-
After each addition, shake the test tube vigorously for 10-20 seconds.[15]
-
Observe if the solid dissolves completely, partially, or not at all.
-
For acidic compounds like 3-Bromo-2-chlorobenzoic acid, solubility in aqueous bases (NaOH, NaHCO₃) indicates the formation of a salt.[16] To confirm, the resulting solution can be re-acidified with HCl; the original compound should precipitate out if it was dissolved via an acid-base reaction.[15]
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[17]
-
Apparatus : pH meter with a combination glass electrode, a burette, a magnetic stirrer, a beaker, standardized ~0.1 M NaOH solution, and a solution of 3-Bromo-2-chlorobenzoic acid of known concentration (e.g., in a water-acetonitrile mixture).[17]
-
Procedure :
-
Calibrate the pH meter using standard buffer solutions.[17]
-
Place a known volume of the 3-Bromo-2-chlorobenzoic acid solution into a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution and begin stirring.
-
Add the standardized NaOH solution from the burette in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa can be determined from this titration curve. It is the pH at the half-equivalence point (where half of the acid has been neutralized).[17] More precise values can be obtained by analyzing the first or second derivative of the titration curve.[17]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the physical characterization of a chemical compound like 3-Bromo-2-chlorobenzoic acid.
Workflow for Physical Property Determination of a Solid Compound.
References
- 1. Buy 3-Bromo-2-chlorobenzoic acid | 56961-27-4 [smolecule.com]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. 3-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. scribd.com [scribd.com]
- 6. westlab.com [westlab.com]
- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. byjus.com [byjus.com]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. bellevuecollege.edu [bellevuecollege.edu]
- 16. scribd.com [scribd.com]
- 17. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to 3-Bromo-2-chlorobenzoic Acid
This technical guide provides a comprehensive overview of 3-Bromo-2-chlorobenzoic acid, a halogenated aromatic carboxylic acid of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its chemical structure, molecular weight, and key physicochemical properties. Furthermore, it details experimental protocols for its synthesis and a representative application in cross-coupling reactions, and includes a logical diagram of its molecular structure.
Core Compound Data
3-Bromo-2-chlorobenzoic acid is a disubstituted benzoic acid derivative. The strategic placement of the bromo and chloro substituents on the aromatic ring, ortho and meta to the carboxylic acid group respectively, imparts unique chemical reactivity, making it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates.
Quantitative Data Summary
The key quantitative and physicochemical properties of 3-Bromo-2-chlorobenzoic acid are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₇H₄BrClO₂ |
| Molecular Weight | 235.46 g/mol |
| CAS Number | 56961-27-4 |
| Melting Point | 168-169 °C |
| Boiling Point | 336.3 °C at 760 mmHg |
| Density | 1.809 g/cm³ |
| IUPAC Name | 3-bromo-2-chlorobenzoic acid |
| Physical Form | Solid |
Structural Information
The chemical structure of 3-Bromo-2-chlorobenzoic acid is fundamental to its reactivity and applications. The following diagram illustrates the logical relationship between the compound's name and the arrangement of its constituent atoms.
Experimental Protocols
Detailed methodologies for the synthesis of 3-Bromo-2-chlorobenzoic acid and a representative cross-coupling reaction are provided below. These protocols are intended for use by trained professionals in a suitably equipped laboratory setting.
Synthesis of 3-Bromo-2-chlorobenzoic Acid via Bromination of 2-Chlorobenzoic Acid
This protocol describes a method for the synthesis of 3-Bromo-2-chlorobenzoic acid through the electrophilic bromination of 2-chlorobenzoic acid.
Materials:
-
2-Chlorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Ice
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chlorobenzoic acid.
-
Carefully add concentrated sulfuric acid to the flask while stirring in an ice bath to control the temperature. Continue stirring until all the 2-chlorobenzoic acid has dissolved.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture, ensuring the temperature remains low.
-
After the addition of NBS is complete, continue to stir the reaction mixture in the ice bath for a specified time to allow the reaction to proceed to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly and carefully pour the reaction mixture over a beaker of crushed ice with constant stirring. This will precipitate the crude product.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water to remove any remaining acid and other water-soluble impurities.
-
The crude 3-Bromo-2-chlorobenzoic acid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified product under vacuum to obtain a crystalline solid.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction, a powerful carbon-carbon bond-forming reaction, using an aryl bromide like 3-Bromo-2-chlorobenzoic acid as a substrate.
Materials:
-
3-Bromo-2-chlorobenzoic acid
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, and/or Water)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
-
Condenser
Procedure:
-
To a Schlenk flask, add 3-Bromo-2-chlorobenzoic acid, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent(s) to the reaction mixture via syringe.
-
Attach a condenser and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
The following diagram illustrates the workflow for the Suzuki-Miyaura cross-coupling reaction.
Synthesis of 3-Bromo-2-chlorobenzoic Acid from Salicylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 3-Bromo-2-chlorobenzoic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, salicylic acid. This document outlines a multi-step synthesis, necessitated by the challenges of achieving the desired regioselectivity through direct halogenation. The proposed pathway involves a sequence of nitration, chlorination, reduction, and a Sandmeyer reaction. Detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow are provided to aid in the practical application of this synthesis.
Synthetic Strategy Overview
Direct halogenation of salicylic acid typically results in a mixture of isomers, with substitution at the 5-position being predominant. To achieve the specific 3-bromo-2-chloro substitution pattern, a more controlled, multi-step approach is necessary. The proposed synthetic route is as follows:
-
Nitration of Salicylic Acid: Introduction of a nitro group at the 3-position of salicylic acid. This step often yields a mixture of 3- and 5-nitro isomers, requiring subsequent separation.
-
Chlorination and Dehydroxylation of 3-Nitrosalicylic Acid: Replacement of the hydroxyl group with a chlorine atom at the 2-position to yield 2-chloro-3-nitrobenzoic acid.
-
Reduction of the Nitro Group: Conversion of the nitro group in 2-chloro-3-nitrobenzoic acid to an amino group, affording 3-amino-2-chlorobenzoic acid.
-
Sandmeyer Bromination: Diazotization of the amino group followed by displacement with a bromide ion to yield the final product, 3-Bromo-2-chlorobenzoic acid.
Experimental Protocols
Step 1: Synthesis of 3-Nitrosalicylic Acid
The nitration of salicylic acid typically yields a mixture of 3-nitrosalicylic acid and 5-nitrosalicylic acid. The following protocol is adapted from established methods for the nitration of salicylic acid.
Reaction:
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 100 g of salicylic acid.
-
Slowly add 1200 mL of concentrated sulfuric acid while cooling the flask in an ice-salt bath to maintain the temperature between 10-15 °C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding 130 g of sodium nitrite to 150 mL of water, and then slowly adding this to the sulfuric acid solution of salicylic acid, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, continue stirring the mixture for 4 hours at 10-15 °C.
-
Allow the reaction mixture to warm to 50 °C and maintain this temperature until the evolution of nitrous fumes ceases.
-
Cool the reaction mixture, which will cause the product to crystallize.
-
Filter the solid product, wash thoroughly with cold water, and recrystallize from water to separate the 3-nitro and 5-nitro isomers. The 3-nitrosalicylic acid is typically less soluble and will precipitate first upon cooling.
Quantitative Data:
| Parameter | Value |
| Starting Material | Salicylic Acid |
| Key Reagents | Sodium Nitrite, Sulfuric Acid |
| Temperature | 10-15 °C, then 50 °C |
| Reaction Time | ~4 hours |
| Typical Yield of 3-Nitrosalicylic Acid | 64% (after separation) |
Step 2: Synthesis of 2-Chloro-3-nitrobenzoic Acid
This step involves the conversion of the hydroxyl group of 3-nitrosalicylic acid to a chlorine atom. This can be achieved using a strong chlorinating agent like thionyl chloride, which also converts the carboxylic acid to an acid chloride, followed by hydrolysis.
Reaction:
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrosalicylic acid in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 24 hours.
-
After the reaction is complete, carefully distill off the excess thionyl chloride under reduced pressure.
-
To the resulting crude 2-chloro-3-nitrobenzoyl chloride, slowly add water and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and heat to reflux for several hours to hydrolyze the acid chloride.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-chloro-3-nitrobenzoic acid.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3-Nitrosalicylic Acid |
| Key Reagents | Thionyl Chloride, DMF |
| Temperature | Reflux |
| Reaction Time | 24 hours (chlorination), several hours (hydrolysis) |
| Expected Yield | High |
Step 3: Synthesis of 3-Amino-2-chlorobenzoic Acid
The reduction of the nitro group to an amine can be accomplished using various reducing agents. A common and effective method is catalytic hydrogenation.
Reaction:
Procedure:
-
Dissolve 2-chloro-3-nitrobenzoic acid in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 3-4 bar).
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 3-amino-2-chlorobenzoic acid.
-
Recrystallize the product from an appropriate solvent if necessary.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Chloro-3-nitrobenzoic Acid |
| Key Reagents | H₂, 10% Pd/C |
| Pressure | 3-4 bar H₂ |
| Temperature | Room Temperature |
| Reaction Time | Typically a few hours |
| Expected Yield | Quantitative |
Step 4: Synthesis of 3-Bromo-2-chlorobenzoic Acid via Sandmeyer Reaction
The final step involves the conversion of the amino group to a bromo group using a Sandmeyer reaction.[1][2]
Reaction:
Procedure:
-
Dissolve 3-amino-2-chlorobenzoic acid in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a short period to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
Purify the 3-Bromo-2-chlorobenzoic acid by recrystallization.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3-Amino-2-chlorobenzoic Acid |
| Key Reagents | NaNO₂, HBr, CuBr |
| Temperature | 0-5 °C, then room temperature/gentle heating |
| Reaction Time | Varies, typically a few hours |
| Expected Yield | Good to excellent |
Summary of Quantitative Data
The following table provides a summary of the expected yields for each step of the synthesis. Actual yields may vary depending on the specific reaction conditions and purification techniques employed.
| Step | Reaction | Starting Material | Product | Expected Yield |
| 1 | Nitration | Salicylic Acid | 3-Nitrosalicylic Acid | ~64% |
| 2 | Chlorination | 3-Nitrosalicylic Acid | 2-Chloro-3-nitrobenzoic Acid | High |
| 3 | Reduction | 2-Chloro-3-nitrobenzoic Acid | 3-Amino-2-chlorobenzoic Acid | Quantitative |
| 4 | Sandmeyer Bromination | 3-Amino-2-chlorobenzoic Acid | 3-Bromo-2-chlorobenzoic Acid | Good to Excellent |
Overall Synthetic Workflow
The entire synthetic pathway from salicylic acid to 3-Bromo-2-chlorobenzoic acid is illustrated in the following workflow diagram.
This in-depth technical guide provides a robust framework for the synthesis of 3-Bromo-2-chlorobenzoic acid from salicylic acid. The outlined multi-step pathway, while more complex than a direct halogenation, offers a reliable method for achieving the desired, specific substitution pattern. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Careful execution and optimization of each step will be crucial for maximizing the overall yield and purity of the final product.
References
3-Bromo-2-chlorobenzoic acid safety data sheet and hazards
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety, hazards, and physicochemical properties of 3-Bromo-2-chlorobenzoic acid (CAS No. 56961-27-4). While this compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, a thorough understanding of its hazard profile is essential for safe handling and use in research and development settings.[1] This document synthesizes available data from safety data sheets and chemical databases. It is important to note that while the acute toxicity and irritation potential of this compound are established through standardized hazard classifications, detailed experimental studies on its specific mechanisms of action and toxicological endpoints are not extensively available in the public domain. This guide aims to consolidate the known information and highlight areas where data is lacking to encourage further investigation.
Chemical and Physical Properties
3-Bromo-2-chlorobenzoic acid is a halogenated aromatic carboxylic acid.[1] Its structure, featuring a benzene ring substituted with bromine, chlorine, and a carboxylic acid group, dictates its reactivity and physical properties. The compound typically appears as a white to pale yellow crystalline powder.[1]
Table 1: Physicochemical Data for 3-Bromo-2-chlorobenzoic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄BrClO₂ | [1][2] |
| Molecular Weight | 235.46 g/mol | [1][2] |
| CAS Number | 56961-27-4 | [1][2] |
| Melting Point | 168-169 °C | [1][3] |
| Boiling Point (Predicted) | 336.3 °C | [1] |
| Density | 1.809 g/cm³ (Predicted) | [3] |
| pKa (Predicted) | 2.50 ± 0.25 | [3] |
| LogP (Predicted) | 2.77 | [4] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Storage Temperature | Room Temperature, sealed in a dry environment | [3][5] |
Hazard Identification and Classification
3-Bromo-2-chlorobenzoic acid is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] The primary hazards are associated with acute toxicity and irritation.
Table 2: GHS Hazard Classification for 3-Bromo-2-chlorobenzoic Acid
| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][6] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [2][6] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [2][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2][5] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | [2] |
Pictogram:
Signal Word: Warning[5]
Toxicological Information
Acute Toxicity
-
Oral: Harmful if swallowed.[2][6] Ingestion may lead to systemic toxic effects.
-
Dermal: Harmful in contact with skin.[2][6] The substance can be absorbed through the skin, leading to systemic toxicity.
-
Inhalation: Harmful if inhaled.[2][6] Inhalation of dust may cause respiratory tract irritation and systemic effects.
Skin and Eye Irritation
-
Skin: Causes skin irritation, characterized by redness and inflammation.[2][5]
-
Eyes: Causes serious eye irritation, which can result in pain, redness, and potential damage to the eye.[2][5]
Respiratory Irritation
The compound may cause respiratory irritation upon inhalation of its dust.[2]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is no specific data available in the reviewed literature to classify 3-Bromo-2-chlorobenzoic acid with respect to its carcinogenic, mutagenic, or reproductive toxicity potential.
Experimental Protocols
Specific experimental protocols for the toxicological evaluation of 3-Bromo-2-chlorobenzoic acid are not published. However, the hazard classifications suggest that the following standard OECD guidelines would be the basis for such assessments.
General Protocol for Acute Oral Toxicity (Based on OECD Guideline 423)
This method is used to estimate the LD50 and identify substances that have the potential to cause acute toxicity via the oral route.
Caption: Workflow for a typical acute oral toxicity study.
Potential Signaling Pathways and Mechanism of Action
Specific studies elucidating the signaling pathways and mechanism of action for 3-Bromo-2-chlorobenzoic acid are not available in the current literature. However, research on structurally related halogenated benzoic acid derivatives suggests potential mechanisms. For instance, some halogenated aromatic compounds are known to induce inflammatory responses. While not directly demonstrated for 3-Bromo-2-chlorobenzoic acid, a related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of NF-κB p65. This suggests a potential anti-inflammatory mechanism that could be investigated for 3-Bromo-2-chlorobenzoic acid.
Below is a hypothetical signaling pathway illustrating a potential anti-inflammatory mechanism, based on the action of a structurally related compound. It is crucial to emphasize that this pathway has not been experimentally validated for 3-Bromo-2-chlorobenzoic acid.
Caption: Hypothetical anti-inflammatory signaling pathway.
Handling and Safety Precautions
Given its hazardous properties, strict safety measures should be implemented when handling 3-Bromo-2-chlorobenzoic acid.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[6]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[6]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[1]
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1][6]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Stability and Reactivity
-
Reactivity: Generally stable under normal conditions.
-
Chemical Stability: Stable under recommended storage conditions.[4]
-
Conditions to Avoid: Heat, flames, and sparks.[4]
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen bromide.[4]
Conclusion
3-Bromo-2-chlorobenzoic acid is a chemical intermediate with a well-defined set of acute hazards, including oral, dermal, and inhalation toxicity, as well as skin, eye, and respiratory irritation. While its physicochemical properties are documented, there is a notable lack of in-depth toxicological studies in the public domain that detail its mechanism of action, specific lethal doses, or potential for chronic effects. The information presented in this guide is intended to provide a foundation for safe handling and to encourage further research to fill the existing data gaps, which will be crucial for a more comprehensive risk assessment, especially in the context of drug development and worker safety.
References
- 1. researchgate.net [researchgate.net]
- 2. QSAR for predicting joint toxicity of halogenated benzenes to Dicrateria zhanjiangensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QSARS for acute toxicity of halogenated benzenes to bacteria in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility of 3-Bromo-2-chlorobenzoic Acid for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 3-Bromo-2-chlorobenzoic acid in common organic solvents. Directed at researchers, scientists, and professionals in drug development, this document synthesizes available solubility data, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solvent selection. While quantitative solubility data for 3-Bromo-2-chlorobenzoic acid is not extensively available in published literature, this guide provides qualitative descriptions and a standardized methodology for researchers to generate their own precise data.
Introduction
3-Bromo-2-chlorobenzoic acid is a halogenated aromatic carboxylic acid with significant potential as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its solubility in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies such as recrystallization, and formulation development. Understanding the solubility profile of this compound is therefore essential for its effective application in research and drug development.
This guide addresses the current knowledge gap regarding the quantitative solubility of 3-Bromo-2-chlorobenzoic acid. It provides a summary of the available qualitative information and a robust experimental protocol to enable researchers to determine precise solubility data in their laboratories.
Solubility Data
A thorough review of scientific literature and chemical databases reveals a notable scarcity of quantitative solubility data for 3-Bromo-2-chlorobenzoic acid in common organic solvents. The available information is primarily qualitative, with one calculated value for its solubility in water.
Table 1: Summary of Solubility Data for 3-Bromo-2-chlorobenzoic Acid
| Solvent | Chemical Class | Formula | Solubility | Temperature (°C) | Data Type |
| Water | Protic Solvent | H₂O | 0.31 g/L | 25 | Calculated[1] |
| Ethanol | Protic Solvent | C₂H₅OH | Readily Soluble | Room Temperature | Qualitative[2] |
| Dichloromethane | Aprotic Solvent | CH₂Cl₂ | Readily Soluble | Room Temperature | Qualitative[2] |
| Methanol | Protic Solvent | CH₃OH | Data Not Available | - | - |
| Acetone | Aprotic Solvent | C₃H₆O | Data Not Available | - | - |
| Ethyl Acetate | Aprotic Solvent | C₄H₈O₂ | Data Not Available | - | - |
| Diethyl Ether | Aprotic Solvent | (C₂H₅)₂O | Data Not Available | - | - |
| Toluene | Aromatic Hydrocarbon | C₇H₈ | Data Not Available | - | - |
| Hexane | Aliphatic Hydrocarbon | C₆H₁₄ | Data Not Available | - | - |
The qualitative descriptor "readily soluble" indicates that 3-Bromo-2-chlorobenzoic acid dissolves easily in ethanol and dichloromethane at ambient temperatures[2]. The calculated very low solubility in water is consistent with the hydrophobic nature of the substituted benzene ring[1]. The lack of quantitative data underscores the need for experimental determination of solubility in various organic solvents to support process development and formulation activities.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of 3-Bromo-2-chlorobenzoic acid in an organic solvent using the gravimetric method. This method is reliable and widely used for determining the thermodynamic solubility of solid compounds.
Principle
The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated.
Materials and Equipment
-
3-Bromo-2-chlorobenzoic acid (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath with temperature control
-
Analytical balance (± 0.1 mg accuracy)
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Drying oven
-
Desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of 3-Bromo-2-chlorobenzoic acid to a series of glass vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that thermodynamic equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a precise volume (e.g., 5.00 mL) of the supernatant using a pre-warmed (to the experimental temperature) volumetric pipette.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry container (e.g., a glass petri dish or a small beaker). The filter should also be pre-warmed to prevent premature crystallization of the solute.
-
-
Solvent Evaporation and Mass Determination:
-
Place the container with the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the boiling point of the solvent and the melting point of the acid is recommended). A gentle stream of nitrogen can be used to accelerate evaporation.
-
Once the solvent has completely evaporated, transfer the container to a desiccator to cool to room temperature.
-
Weigh the container with the dried solute on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
Calculation of Solubility
The solubility can be expressed in various units, such as g/L, g/100 mL, or mol/L.
-
Solubility (g/L) = (Mass of dried solute in g / Volume of filtrate in L)
-
Solubility ( g/100 mL) = (Mass of dried solute in g / Volume of filtrate in mL) x 100
-
Molar Solubility (mol/L) = Solubility (g/L) / Molar mass of 3-Bromo-2-chlorobenzoic acid (235.46 g/mol )
Diagram of Experimental Workflow
Caption: Gravimetric Method Workflow for Solubility Determination.
Logical Framework for Solvent Selection in Drug Development
The selection of an appropriate solvent is a critical decision in various stages of drug development, from synthesis and purification to formulation. The following diagram illustrates a logical workflow for selecting a solvent based on solubility and other key parameters.
Caption: Logical Workflow for Solvent Selection.
Conclusion
While there is a clear need for more comprehensive quantitative data on the solubility of 3-Bromo-2-chlorobenzoic acid in a wide range of organic solvents, this guide provides the foundational information and practical methodologies for researchers to address this. The provided experimental protocol for the gravimetric method offers a reliable approach to generating high-quality solubility data. Furthermore, the logical framework for solvent selection can aid scientists in making informed decisions for their specific applications in drug discovery and development. The generation and dissemination of such data will be invaluable to the scientific community for the continued exploration of the potential of 3-Bromo-2-chlorobenzoic acid in the synthesis of novel chemical entities.
References
Spectroscopic Analysis of 3-Bromo-2-chlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Bromo-2-chlorobenzoic acid (CAS No: 56961-27-4).[1] Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside expected characteristic peaks for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 3-Bromo-2-chlorobenzoic acid. These values are derived from computational models and an analysis of the compound's functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 3-Bromo-2-chlorobenzoic acid (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | d | 1H | Aromatic H |
| ~7.6 - 7.8 | t | 1H | Aromatic H |
| ~7.4 - 7.6 | d | 1H | Aromatic H |
| ~10.0 - 13.0 | br s | 1H | -COOH |
Table 2: Predicted ¹³C NMR Spectral Data for 3-Bromo-2-chlorobenzoic acid (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 175 | C=O (Carboxylic Acid) |
| ~135 - 140 | Aromatic C-Cl |
| ~130 - 135 | Aromatic C-Br |
| ~125 - 135 | Aromatic CH |
| ~120 - 130 | Aromatic C-COOH |
Note: Predicted NMR data is generated using computational algorithms and should be confirmed by experimental analysis.
Infrared (IR) Spectroscopy
Table 3: Expected Characteristic IR Absorption Bands for 3-Bromo-2-chlorobenzoic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1550-1600 | Medium | C=C stretch (Aromatic Ring) |
| 1210-1320 | Strong | C-O stretch (Carboxylic Acid) |
| 1000-1100 | Medium-Strong | C-Cl stretch |
| 550-750 | Medium-Strong | C-Br stretch |
| 920 | Medium, Broad | O-H bend (Carboxylic Acid) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation for 3-Bromo-2-chlorobenzoic acid
| m/z | Interpretation |
| 234/236 | [M]⁺ Molecular ion peak (presence of Br and Cl isotopes) |
| 217/219 | [M-OH]⁺ |
| 189/191 | [M-COOH]⁺ |
| 154 | [M-Br]⁺ or [M-Cl-CO]⁺ |
| 75/77 | [C₆H₄Cl]⁺ or [C₆H₄Br]⁺ fragments |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 3-Bromo-2-chlorobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
3-Bromo-2-chlorobenzoic acid (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Volumetric flask and pipette
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation:
-
Accurately weigh the required amount of 3-Bromo-2-chlorobenzoic acid.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Typical spectral width: -2 to 13 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: -10 to 220 ppm.
-
Number of scans: 1024 or more, depending on the concentration.
-
Relaxation delay: 2-10 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shifts relative to the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Method 1: Attenuated Total Reflectance (ATR)
Materials:
-
3-Bromo-2-chlorobenzoic acid (solid powder)
-
FT-IR spectrometer with an ATR accessory
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply firm and even pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
Method 2: Potassium Bromide (KBr) Pellet
Materials:
-
3-Bromo-2-chlorobenzoic acid (1-2 mg)
-
Dry, spectroscopic grade KBr (100-200 mg)
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Sample Preparation: Grind the 3-Bromo-2-chlorobenzoic acid and KBr together in the agate mortar to a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press die and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Ionization Method: Electron Ionization (EI)
Materials:
-
3-Bromo-2-chlorobenzoic acid
-
Volatile organic solvent (e.g., methanol, dichloromethane)
-
Mass spectrometer with an EI source
Procedure:
-
Sample Introduction: Introduce the sample into the ion source. For a solid sample, a direct insertion probe may be used. Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 3-Bromo-2-chlorobenzoic acid.
Caption: General workflow for the spectroscopic analysis of 3-Bromo-2-chlorobenzoic acid.
References
An In-depth Technical Guide to 3-Bromo-2-chlorobenzoic Acid for Researchers and Drug Development Professionals
Introduction
3-Bromo-2-chlorobenzoic acid, with the CAS number 56961-27-4, is a halogenated aromatic carboxylic acid. Its structure, featuring a benzene ring substituted with bromine, chlorine, and a carboxylic acid group, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its commercial availability, synthesis, and potential applications in research and development, particularly for scientists and professionals in the field of drug discovery.
Commercial Availability and Suppliers
3-Bromo-2-chlorobenzoic acid is readily available from a variety of chemical suppliers. The purity levels and available quantities vary, impacting the cost. Below is a summary of representative suppliers and their offerings. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich (Ambeed, Inc.) | 95% | Contact for details | Pricing not readily available |
| Simson Pharma Limited | High Quality (Certificate of Analysis provided) | Contact for details | Competitive pricing |
| SynZeal | In Stock (with detailed characterization data) | Available in mg quantities and up | Request for Quote (RFQ) |
| BLD Pharm | - | Contact for details | Online order special offers |
| ChemScene LLC (via Sigma-Aldrich) | - | 1 g, 5 g, 10 g, 15 g, 25 g | $11.00 (1g) to $62.00 (25g) |
| ChemicalBook | 98% to 99%+ (HPLC) | Per kg | $1.00 to $15.00 per kg (inquiry based) |
| Aribo Biotechnology | - | Minimum packaging unit | ~$3.47 per unit |
Physicochemical Properties
| Property | Value |
| CAS Number | 56961-27-4[1] |
| Molecular Formula | C₇H₄BrClO₂[1] |
| Molecular Weight | 235.46 g/mol [1] |
| Appearance | White to pale yellow crystalline solid[2] |
| Solubility | Readily soluble in organic solvents such as ethanol and dichloromethane[2] |
| Storage | Should be stored in the dark as it can undergo photolysis. Sealed in a dry, room temperature environment is recommended.[2] |
Synthesis and Purification
Hypothetical Synthetic Workflow
This diagram illustrates a potential workflow for the synthesis and purification of 3-Bromo-2-chlorobenzoic acid.
General Experimental Protocol for Recrystallization of Substituted Benzoic Acids
The following is a general procedure for the purification of a crude substituted benzoic acid, such as 3-Bromo-2-chlorobenzoic acid, by recrystallization. The choice of solvent is critical and should be determined experimentally; common solvents for benzoic acid derivatives include water, ethanol, or a mixture thereof.
-
Dissolution: In a fume hood, place the crude 3-Bromo-2-chlorobenzoic acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., an ethanol/water mixture). Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise to ensure that the minimum amount is used.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.
-
Hot Gravity Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through them. For complete drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a low temperature.
Applications in Drug Discovery and Development
While specific biological activities of 3-Bromo-2-chlorobenzoic acid are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Halogenated benzoic acids are known to serve as key intermediates in the synthesis of pharmaceuticals. For instance, derivatives of benzoic acid have been investigated as inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase, which are targets in the treatment of Alzheimer's disease.[3]
The presence of bromine and chlorine atoms on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule. These halogens can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.
Hypothetical Signaling Pathway Involvement
Given that benzoic acid derivatives can act as enzyme inhibitors, a hypothetical scenario could involve a derivative of 3-Bromo-2-chlorobenzoic acid inhibiting a key enzyme in a signaling pathway implicated in a disease state. For example, it could potentially inhibit a kinase involved in a cancer-related pathway.
Conclusion
3-Bromo-2-chlorobenzoic acid is a commercially accessible and synthetically versatile compound. While its direct biological applications are not yet well-defined in the literature, its structural features suggest its potential as a valuable scaffold for the development of novel therapeutic agents. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in exploring the utility of this compound in their scientific endeavors. Further investigation into its synthesis and biological evaluation is warranted to unlock its full potential.
References
3-Bromo-2-chlorobenzoic Acid: A Comprehensive Technical Guide for Organic Synthesis
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-chlorobenzoic acid, a halogenated aromatic carboxylic acid, is a pivotal precursor in the landscape of modern organic synthesis.[1] Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzoic acid core, offers orthogonal reactivity that synthetic chemists can exploit to construct complex molecular architectures. This guide provides a detailed overview of the physicochemical properties, synthesis, and key applications of 3-bromo-2-chlorobenzoic acid, with a particular focus on its role in the development of pharmaceuticals.
Physicochemical Properties
3-Bromo-2-chlorobenzoic acid is a white to pale yellow crystalline solid.[1] It is soluble in common organic solvents like ethanol and dichloromethane.[1] A summary of its key properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₄BrClO₂[1][2][3][4] |
| Molecular Weight | 235.46 g/mol [2][3][4] |
| CAS Number | 56961-27-4[1][2][3] |
| Appearance | White to pale yellow crystalline solid[1] |
| Melting Point | 168-169 °C[5] |
| Boiling Point | 336.3 °C at 760 mmHg[5] |
| pKa | 2.50 ± 0.25[5] |
| Solubility | Soluble in ethanol and dichloromethane[1] |
Synthesis of 3-Bromo-2-chlorobenzoic Acid
The preparation of 3-bromo-2-chlorobenzoic acid can be achieved through several synthetic routes. A common method involves the selective bromination of 2-chlorobenzoic acid. One patented method describes the use of N-bromosuccinimide (NBS) in a sulfuric acid system, which allows for the regioselective synthesis of the desired product.[6]
Experimental Protocol: Synthesis of 5-Bromo-2-chlorobenzoic Acid from 2-Chlorobenzoic Acid
This protocol is adapted from a patented method for the highly selective synthesis of 5-bromo-2-chlorobenzoic acid, a closely related isomer. A similar principle of electrophilic aromatic substitution can be applied for the synthesis of 3-bromo-2-chlorobenzoic acid, with adjustments to reaction conditions and starting materials as necessary to achieve the desired regioselectivity.
Materials:
-
2-chlorobenzoic acid
-
N-bromosuccinimide (NBS)
-
Concentrated sulfuric acid
-
Sodium sulfite (catalyst)[6]
-
Ice-water bath
Procedure:
-
In a four-necked flask, 2-chlorobenzoic acid (0.03 mol), concentrated sulfuric acid (40 mL), and sodium sulfite (0.018 mol) are combined.[6]
-
The mixture is stirred at 10-20°C for approximately 20 minutes until a clear solution is obtained.[6]
-
N-bromosuccinimide (0.018-0.045 mol) is then added to the solution.[6]
-
The reaction is allowed to proceed for 10 to 120 minutes at 10-20°C.[6]
-
Upon completion, the reaction mixture is slowly poured into an ice-water bath to precipitate the crude product.[6]
-
The crude 5-bromo-2-chlorobenzoic acid is collected by filtration.[6]
-
The solid is washed with a 40% acetic acid aqueous solution and dried at 55°C for 6 hours to yield the final product.[6]
Caption: A generalized workflow for the synthesis of bromo-2-chlorobenzoic acids.
Applications in Organic Synthesis
The presence of both bromo and chloro substituents, along with a carboxylic acid group, makes 3-bromo-2-chlorobenzoic acid a versatile building block for a variety of chemical transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[7][8] The differential reactivity of the C-Br and C-Cl bonds in 3-bromo-2-chlorobenzoic acid allows for selective coupling at the more reactive C-Br position.[9]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-chlorobenzoic Acid
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
3-Bromo-2-chlorobenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.2 mol%)[9]
-
Ligand (e.g., PCy₃·HBF₄, 0.4 mol%)[9]
-
Base (e.g., Cs₂CO₃, 2.0 mmol)[9]
-
Solvent system (e.g., Toluene and Water)[9]
-
Inert gas (e.g., Argon)
Procedure:
-
In a reaction flask, combine 3-bromo-2-chlorobenzoic acid, the arylboronic acid, the palladium catalyst, the ligand, and the base.[9]
-
Evacuate the flask and backfill with an inert gas three times.[7]
-
Add the degassed solvent system (e.g., 1.0 mL of toluene and 0.1 mL of water).[9]
-
Heat the reaction mixture to 80°C with vigorous stirring.[9]
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 2-24 hours.[7][9]
-
After completion, cool the mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms C-O, C-N, and C-S bonds.[10] This reaction is particularly useful for synthesizing aryl ethers, aryl amines, and aryl thioethers.[10] 3-Bromo-2-chlorobenzoic acid can serve as the aryl halide component in these transformations. The Ullmann condensation is a key step in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs).[11]
Experimental Protocol: Ullmann Condensation for C-N Bond Formation
This protocol describes a general procedure for the Ullmann condensation between an aryl halide and an amine.
Materials:
-
3-Bromo-2-chlorobenzoic acid
-
Amine or aniline derivative
-
Copper catalyst (e.g., CuI)
-
Ligand (e.g., phenanthroline)[10]
-
Base (e.g., K₂CO₃ or KOH)[10]
-
High-boiling polar solvent (e.g., N-methylpyrrolidone or DMF)[10]
Procedure:
-
To a reaction vessel, add the 3-bromo-2-chlorobenzoic acid, the amine, the copper catalyst, the ligand, and the base.
-
Add the high-boiling polar solvent.
-
Heat the reaction mixture to a high temperature (often >150°C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and dilute with water.
-
Acidify the mixture to precipitate the product.
-
Collect the product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
Caption: A simplified schematic of the Ullmann condensation reaction.
Role in Pharmaceutical Synthesis
3-Bromo-2-chlorobenzoic acid and its isomers are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[12]
-
NSAIDs: The synthesis of fenamate-class NSAIDs, such as Tolfenamic Acid, often involves an Ullmann condensation between a substituted chlorobenzoic acid and an aniline derivative.[11]
-
Hypoglycemic Agents: 5-Bromo-2-chlorobenzoic acid is a key raw material for the production of antidiabetic drugs like Dapagliflozin and Empagliflozin.[12]
Caption: The role of 3-bromo-2-chlorobenzoic acid in a typical pharmaceutical synthesis workflow.
Safety and Handling
3-Bromo-2-chlorobenzoic acid is a chemical that requires careful handling in a laboratory setting.[1] It is advisable to work in a well-ventilated area or a chemical fume hood.[13] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[1] Avoid contact with skin, eyes, and the respiratory tract.[1] In case of contact, rinse immediately with plenty of water and seek medical attention.[1]
3-Bromo-2-chlorobenzoic acid is a highly valuable and versatile precursor in organic synthesis. Its unique pattern of halogenation provides chemists with the tools for selective and efficient bond formation through key reactions like the Suzuki-Miyaura coupling and Ullmann condensation. These capabilities have cemented its importance in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and professionals in the fields of chemistry and drug discovery.
References
- 1. chembk.com [chembk.com]
- 2. 3-Bromo-2-chlorobenzoic Acid | 56961-27-4 | SynZeal [synzeal.com]
- 3. 3-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. lookchem.com [lookchem.com]
- 6. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. 3-Bromo-2-chlorobenzoic acid | CAS#:56961-27-4 | Chemsrc [chemsrc.com]
Methodological & Application
Application Note: Selective Suzuki-Miyaura Coupling of 3-Bromo-2-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide is widely utilized in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures.[1][2] This application note provides a detailed protocol for the selective Suzuki-Miyaura coupling of 3-bromo-2-chlorobenzoic acid. This substrate is particularly interesting as it possesses two different halogen substituents, allowing for chemoselective functionalization. The inherent reactivity difference between the C-Br and C-Cl bonds (C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions allows for the selective synthesis of 2-chloro-3-arylbenzoic acids, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.[3]
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-2-chlorobenzoic acid to form a Pd(II) intermediate. This step is highly selective for the more reactive C-Br bond.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Data Presentation: Representative Yields
The following table summarizes representative yields for the selective Suzuki-Miyaura coupling of 3-bromo-2-chlorobenzoic acid with various arylboronic acids. The data is based on typical results obtained for structurally similar substrates under optimized conditions and serves as a guideline for expected outcomes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-3-phenylbenzoic acid | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-3-(4-methoxyphenyl)benzoic acid | 88-97 |
| 3 | 4-Methylphenylboronic acid | 2-Chloro-3-(4-methylphenyl)benzoic acid | 82-93 |
| 4 | 3,5-Difluorophenylboronic acid | 2-Chloro-3-(3,5-difluorophenyl)benzoic acid | 65-75 |
| 5 | Thiophen-3-ylboronic acid | 2-Chloro-3-(thiophen-3-yl)benzoic acid | 70-85 |
Note: Reactions with electron-rich arylboronic acids tend to give higher yields, while those with sterically hindered or strongly electron-withdrawing groups may result in lower yields and may require further optimization of reaction conditions.[1]
Experimental Protocols
This section provides a detailed methodology for the selective Suzuki-Miyaura cross-coupling of 3-bromo-2-chlorobenzoic acid with an arylboronic acid.
Materials:
-
3-Bromo-2-chlorobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-chlorobenzoic acid (1.0 mmol, 235.5 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21.0 mg). Add this catalyst/ligand mixture to the main reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-3-arylbenzoic acid.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-bromo-2-chlorobenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The inherent reactivity difference between the C-Br and C-Cl bonds allows for selective functionalization at the 3-position, making it a valuable substrate for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.
Core Concepts in Cross-Coupling Chemistry
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation (in the case of Suzuki and Sonogashira couplings) or migratory insertion (for Heck coupling), and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
For 3-bromo-2-chlorobenzoic acid, the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in the oxidative addition step allows for regioselective cross-coupling at the C-3 position.[3] This chemoselectivity is a crucial aspect of its synthetic utility.
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of substrates analogous to 3-bromo-2-chlorobenzoic acid. This data, gathered from various literature sources, provides a valuable starting point for reaction optimization.
Suzuki-Miyaura Coupling Data for Analogous Aryl Bromides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| 1 | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 2 | 95-99 | 1-bromo-4-(chloromethyl)benzene |
| 2 | Pd(OH)₂ | - | K₃PO₄ | - | 65 | - | High | Substituted bromobenzene |
| 3 | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF/H₂O | - | - | Good | Benzyl halides |
Heck Reaction Data for Analogous Aryl Bromides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| 1 | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | H₂O/DMF | 80 | 4 | 90-95 | 4-bromoacetophenone |
| 2 | Palladacycle complex (low loading) | - | - | - | 130 | - | Good | Aryl bromides |
Sonogashira Coupling Data for Analogous Aryl Bromides
| Entry | Palladium Source (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | |---|---|---|---|---|---|---|---|---| | 1 | Pd(PPh₃)₂Cl₂ | CuI | - | Et₃N | THF | RT | - | up to 93 | 3-bromo-1,2-diones | | 2 | NS-MCM-41-Pd | CuI | PPh₃ | Et₃N | Toluene | 100 | 24 | 56 | Bromobenzene |
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of 3-bromo-2-chlorobenzoic acid. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 3-aryl-2-chlorobenzoic acids via a selective Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Bromo-2-chlorobenzoic acid
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Degassed water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-bromo-2-chlorobenzoic acid (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.002 mmol, 0.2 mol%) and tricyclohexylphosphine tetrafluoroborate (0.004 mmol, 0.4 mol%) in a small amount of toluene.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add toluene (5 mL) and degassed water (0.5 mL) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Heck Reaction
Objective: To synthesize 3-alkenyl-2-chlorobenzoic acids via a selective Heck reaction.
Materials:
-
3-Bromo-2-chlorobenzoic acid
-
Alkene (e.g., styrene, acrylates)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 3-bromo-2-chlorobenzoic acid (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add a mixture of water (3 mL) and DMF (3 mL) to the flask.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Protocol 3: Sonogashira Coupling
Objective: To synthesize 3-alkynyl-2-chlorobenzoic acids via a selective Sonogashira coupling.
Materials:
-
3-Bromo-2-chlorobenzoic acid
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromo-2-chlorobenzoic acid (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 3-alkynyl-2-chlorobenzoic acid.
Visualizations
The following diagrams illustrate the fundamental processes involved in the palladium-catalyzed cross-coupling reactions of 3-bromo-2-chlorobenzoic acid.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Reaction Conditions for Suzuki Coupling with 3-Bromo-2-chlorobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective Suzuki-Miyaura cross-coupling reaction of 3-bromo-2-chlorobenzoic acid with various arylboronic acids. This challenging transformation is a key step in the synthesis of complex biaryl carboxylic acids, which are important scaffolds in medicinal chemistry and materials science. The protocols and data presented herein are designed to serve as a comprehensive guide for optimizing reaction conditions to achieve high yields and selectivity.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] When applied to substrates with multiple halogen atoms, such as 3-bromo-2-chlorobenzoic acid, achieving selective coupling at a specific position is a primary challenge. The inherent reactivity difference between carbon-bromine and carbon-chlorine bonds (C-Br > C-Cl) in Suzuki couplings generally allows for selective reaction at the C-Br position.[2] However, the steric hindrance imposed by the ortho-chloro and carboxylic acid groups, as well as the electronic effects of these substituents, necessitates careful optimization of the reaction conditions. The presence of a carboxylic acid group does not typically interfere with the catalytic cycle but does require the use of additional equivalents of base and may influence the solubility of the substrate.[1][3]
Key Reaction Parameters and Optimization
Achieving optimal yields and selectivity in the Suzuki coupling of 3-bromo-2-chlorobenzoic acid hinges on the careful selection of the catalyst, ligand, base, and solvent system. For sterically hindered and electronically demanding substrates, the use of bulky, electron-rich phosphine ligands is often crucial.
Catalyst and Ligand Systems: Palladium sources such as Pd(OAc)₂ and Pd₂(dba)₃ are commonly used in conjunction with phosphine ligands. For sterically hindered aryl bromides, Buchwald-type ligands like SPhos and XPhos have demonstrated superior performance by promoting the formation of the active monoligated palladium(0) species, which is critical for efficient catalysis.[4]
Base Selection: The choice of base is critical for the activation of the boronic acid in the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently employed. For substrates with acidic protons, like benzoic acids, stronger bases or higher equivalents of weaker bases may be necessary to ensure both the deprotonation of the carboxylic acid and the activation of the boronic acid.[5][6]
Solvent Systems: Biphasic solvent systems, such as a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water, are commonly used in Suzuki couplings. The aqueous phase facilitates the dissolution of the base and the boronate salt, while the organic phase dissolves the aryl halide and the palladium catalyst. The choice of solvent can also impact the solubility of the carboxylate salt formed under basic conditions.[1][5]
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized reaction conditions for the selective Suzuki coupling of 3-bromo-2-chlorobenzoic acid with various arylboronic acids, based on analogous reactions with sterically hindered dihalogenated benzoic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (Br:Cl) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 100 | 12 | >90 | >99:1 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | >92 | >99:1 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 100 | 12 | >88 | >99:1 |
| 4 | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 110 | 18 | >85 | >99:1 |
Experimental Protocols
The following is a detailed protocol for the selective Suzuki-Miyaura coupling of 3-bromo-2-chlorobenzoic acid with phenylboronic acid, optimized for sterically hindered substrates.
Materials:
-
3-Bromo-2-chlorobenzoic acid (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-chlorobenzoic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the main reaction flask under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous toluene and degassed water to the reaction flask to achieve a 4:1 ratio and a concentration of approximately 0.1 M with respect to the 3-bromo-2-chlorobenzoic acid.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C under the inert atmosphere and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Acidification: Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl to protonate the carboxylic acid product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-chloro-3-phenylbenzoic acid.
Visualizations
The following diagrams illustrate the key processes involved in the selective Suzuki coupling of 3-bromo-2-chlorobenzoic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the selective Suzuki coupling of 3-bromo-2-chlorobenzoic acid.
References
Application Notes and Protocols for the Synthesis of Substituted Biaryls using 3-Bromo-2-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile method for the construction of C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acid derivatives.[1][2]
This document provides detailed application notes and representative protocols for the synthesis of substituted biaryls via the Suzuki-Miyaura coupling of 3-Bromo-2-chlorobenzoic acid with various arylboronic acids. The presence of two different halogen atoms on the benzoic acid scaffold offers the potential for selective functionalization, leveraging the differential reactivity of the carbon-bromine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. Typically, the C-Br bond is significantly more reactive than the C-Cl bond under these conditions, allowing for chemoselective coupling at the 3-position.
Principle of the Reaction
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C-Br bond) of the 3-Bromo-2-chlorobenzoic acid, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Reaction of 3-Bromo-2-chlorobenzoic Acid with Various Arylboronic Acids
The following table summarizes the expected yields for the selective Suzuki-Miyaura coupling of 3-Bromo-2-chlorobenzoic acid with a selection of arylboronic acids. The data is based on typical results obtained with analogous substrates such as 3-bromobenzoic acid under optimized conditions.[1][2]
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-3-phenylbenzoic acid | 95-99 |
| 2 | 4-Methylphenylboronic acid | 2-Chloro-3-(p-tolyl)benzoic acid | 93-98 |
| 3 | 4-Methoxyphenylboronic acid | 2-Chloro-3-(4-methoxyphenyl)benzoic acid | 96-99 |
| 4 | 4-Fluorophenylboronic acid | 2-Chloro-3-(4-fluorophenyl)benzoic acid | 88-94 |
| 5 | 3,5-Difluorophenylboronic acid | 2-Chloro-3-(3,5-difluorophenyl)benzoic acid | Lower yields may be observed* |
*Note: Reactions with arylboronic acids bearing multiple strongly electron-withdrawing groups may result in lower yields under standard conditions. Optimization of the catalyst, ligand, base, or solvent system may be required to improve outcomes for these substrates.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the selective Suzuki-Miyaura coupling of 3-Bromo-2-chlorobenzoic acid with arylboronic acids.
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling in a Biphasic System
This protocol is a robust and widely applicable method for the selective coupling at the C-Br bond.
Materials:
-
3-Bromo-2-chlorobenzoic acid (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Degassed water (2 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add 3-Bromo-2-chlorobenzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol). Add this catalyst/ligand mixture to the main reaction flask.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction flask.
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-chloro-3-arylbenzoic acid.
Protocol 2: Environmentally Friendly Suzuki-Miyaura Coupling in Water at Room Temperature
This protocol offers a greener alternative using water as the solvent and a water-soluble palladium catalyst.[2]
Materials:
-
3-Bromo-2-chlorobenzoic acid (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[PdCl₂(NH₂CH₂COOH)₂] (glycine-based palladium catalyst) (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Distilled water (5.0 mL)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottomed flask, combine 3-Bromo-2-chlorobenzoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[1][2]
-
Solvent Addition: Add 5.0 mL of distilled water to the flask.
-
Reaction: Stir the mixture vigorously at room temperature under an air atmosphere for 1.5-6 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, a precipitate of the product will often form. Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.[1]
-
Purification: The crude product can be further purified by recrystallization.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Logical relationship of components in the selective synthesis.
References
Application Notes and Protocols: 3-Bromo-2-chlorobenzoic Acid in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-2-chlorobenzoic acid and its regioisomer, 5-bromo-2-chlorobenzoic acid, are versatile halogenated aromatic carboxylic acids that serve as crucial building blocks in the synthesis of a variety of bioactive molecules. Their utility stems from the presence of multiple reactive sites—the carboxylic acid group and the bromo and chloro substituents—which allow for diverse chemical modifications and the construction of complex molecular architectures. These intermediates are particularly valuable in the pharmaceutical industry for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of a key bioactive molecule utilizing a derivative of the topic compound, highlighting its significance in drug discovery and development.
Application Example: Synthesis of Dapagliflozin
A prominent application of 5-bromo-2-chlorobenzoic acid, a regioisomer of 3-bromo-2-chlorobenzoic acid, is in the synthesis of Dapagliflozin . Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal tubules of the kidneys. By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[1][2] This mechanism of action is independent of insulin, making it an effective treatment for type 2 diabetes.[2] Beyond its glycemic control, Dapagliflozin has also demonstrated significant cardiovascular and renal protective benefits.[1]
The synthesis of Dapagliflozin from 5-bromo-2-chlorobenzoic acid involves a multi-step process, beginning with the formation of a key benzophenone intermediate.
Table 1: Key Intermediates in the Synthesis of Dapagliflozin
| Intermediate Name | Molecular Formula | Key Synthetic Transformation |
| 5-Bromo-2-chlorobenzoyl chloride | C₇H₃BrCl₂O | Conversion of the carboxylic acid to a more reactive acyl chloride. |
| (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | C₁₅H₁₂BrClO₂ | Friedel-Crafts acylation of phenetole with 5-bromo-2-chlorobenzoyl chloride to form the diaryl ketone core. |
| 5-Bromo-2-chloro-4'-ethoxydiphenylmethane | C₁₅H₁₄BrClO | Reduction of the ketone to a methylene group, forming the diphenylmethane scaffold. |
| Dapagliflozin | C₂₁H₂₅ClO₆ | C-aryl glycosylation of the diphenylmethane with a protected gluconolactone, followed by deprotection. |
Experimental Protocols
Protocol 1: Synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
This protocol details the Friedel-Crafts acylation of phenetole with 5-bromo-2-chlorobenzoyl chloride, which is synthesized in situ from 5-bromo-2-chlorobenzoic acid.
Materials:
-
5-Bromo-2-chlorobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Phenetole
-
Aluminum chloride (AlCl₃), anhydrous
-
Hydrochloric acid, dilute
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol for recrystallization
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Acid Chloride Formation:
-
In a dry, inert atmosphere (e.g., under nitrogen), suspend 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMF (e.g., 1 drop).
-
Slowly add oxalyl chloride (1.1 eq) or thionyl chloride (1.2 eq) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-bromo-2-chlorobenzoyl chloride, which can be used directly in the next step.
-
-
Friedel-Crafts Acylation:
-
In a separate dry flask under an inert atmosphere, dissolve phenetole (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise, keeping the temperature below 5 °C.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
Slowly add a solution of the crude 5-bromo-2-chlorobenzoyl chloride in anhydrous dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, slowly quench the reaction by pouring it into a mixture of crushed ice and dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone as a solid.
-
Protocol 2: Synthesis of 5-Bromo-2-chloro-4'-ethoxydiphenylmethane
This protocol describes the reduction of the benzophenone intermediate to the corresponding diphenylmethane.
Materials:
-
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) or Titanium(IV) chloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reduction Reaction:
-
In a dry flask under an inert atmosphere, dissolve (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous acetonitrile.
-
Cool the solution to -15 °C to -5 °C.
-
Slowly add triethylsilane (2.0-3.0 eq) to the solution.
-
Subsequently, add boron trifluoride diethyl etherate (2.0-3.0 eq) or titanium(IV) chloride (1.5-2.0 eq) dropwise, maintaining the low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
-
Protocol 3: Synthesis of Dapagliflozin
This protocol outlines the final C-aryl glycosylation and deprotection steps to yield Dapagliflozin.
Materials:
-
5-Bromo-2-chloro-4'-ethoxydiphenylmethane
-
2,3,4,6-Tetra-O-trimethylsilyl-D-glucono-1,5-lactone
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Methanesulfonic acid (MsOH)
-
Methanol (MeOH)
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Sodium hydroxide solution
-
Standard laboratory glassware for cryogenic and inert atmosphere reactions
Procedure:
-
Lithiation and Coupling:
-
In a dry flask under an inert atmosphere, dissolve 5-bromo-2-chloro-4'-ethoxydiphenylmethane (1.0 eq) in a mixture of anhydrous toluene and anhydrous THF.
-
Cool the solution to approximately -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting aryllithium solution at -78 °C for 30-60 minutes.
-
In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone (1.2 eq) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the aryllithium solution to the protected gluconolactone solution via cannula, keeping the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Hydrolysis and Reduction:
-
Quench the reaction at -78 °C by the slow addition of a solution of methanesulfonic acid in methanol.
-
Allow the mixture to warm to room temperature and stir for several hours to effect hydrolysis of the silyl ethers and formation of the lactol.
-
Neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude lactol intermediate in a mixture of anhydrous dichloromethane and acetonitrile and cool to -20 to -10 °C.
-
Add triethylsilane followed by boron trifluoride diethyl etherate, as described in Protocol 2.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Final Deprotection and Purification:
-
Quench the reaction with saturated sodium bicarbonate solution and perform an aqueous work-up as described previously.
-
The final deprotection of any remaining protecting groups (if applicable from variations in the procedure) is typically achieved under basic conditions (e.g., lithium hydroxide in THF/water) or acidic conditions, followed by purification.
-
Purify the final product by column chromatography on silica gel or by crystallization to obtain Dapagliflozin.
-
Signaling Pathway and Experimental Workflow Diagrams
Dapagliflozin Synthesis Workflow
Caption: Synthetic pathway for Dapagliflozin from 5-bromo-2-chlorobenzoic acid.
Mechanism of Action of Dapagliflozin (SGLT2 Inhibition)
Caption: Dapagliflozin inhibits SGLT2, increasing urinary glucose excretion.
Conclusion
3-Bromo-2-chlorobenzoic acid and its isomers are indispensable precursors in the synthesis of complex bioactive molecules. The detailed protocols for the synthesis of Dapagliflozin from 5-bromo-2-chlorobenzoic acid exemplify the strategic importance of these halogenated building blocks in modern drug development. The provided methodologies and diagrams offer a comprehensive guide for researchers engaged in the synthesis and study of SGLT2 inhibitors and other medicinally relevant compounds. Further exploration of the reactivity of these intermediates will undoubtedly lead to the discovery of new therapeutic agents.
References
Applications of 3-Bromo-2-chlorobenzoic Acid and its Isomers in Medicinal Chemistry: A Detailed Overview
Introduction
Halogenated benzoic acids are a class of organic compounds that serve as versatile and highly valuable building blocks in the field of medicinal chemistry. Their utility stems from the presence of multiple reactive sites on the aromatic ring, which allows for the strategic introduction of various functional groups to modulate the pharmacological properties of a molecule. 3-Bromo-2-chlorobenzoic acid, with its distinct substitution pattern, is one such scaffold that holds potential for the development of novel therapeutic agents. The bromine and chlorine atoms, along with the carboxylic acid group, provide orthogonal handles for a variety of chemical transformations, including but not limited to, Suzuki-Miyaura cross-coupling, amidation, and esterification reactions. These reactions are fundamental in the synthesis of complex molecules targeting a wide range of biological pathways.
While direct applications of 3-Bromo-2-chlorobenzoic acid in marketed drugs are not extensively documented in publicly available literature, its structural isomer, 5-Bromo-2-chlorobenzoic acid , serves as a critical and well-established intermediate in the industrial synthesis of a blockbuster drug. This application note will therefore provide a comprehensive case study on the application of 5-Bromo-2-chlorobenzoic acid in the synthesis of the antidiabetic medication, Dapagliflozin. This example will illustrate the pivotal role of such halogenated benzoic acids in modern drug discovery and development, showcasing the synthetic strategies and biological relevance of the resulting therapeutic agent. We will also explore other potential therapeutic areas where derivatives of bromo-chlorobenzoic acids have shown promise.
Case Study: 5-Bromo-2-chlorobenzoic Acid in the Synthesis of Dapagliflozin
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal tubules of the kidneys.[1] By inhibiting SGLT2, Dapagliflozin blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to the excretion of excess glucose in the urine.[2] This mechanism of action effectively lowers blood glucose levels in patients with type 2 diabetes, independent of insulin secretion or action.[2] 5-Bromo-2-chlorobenzoic acid is a key starting material for the synthesis of the C-aryl glucoside core of Dapagliflozin.[3][4][5]
Quantitative Biological Data
The efficacy of Dapagliflozin as an SGLT2 inhibitor is quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This value represents the concentration of the drug required to inhibit 50% of the SGLT2 activity.
| Compound | Target | IC50 / EC50 (nM) | Selectivity |
| Dapagliflozin | hSGLT2 | 1.1 (EC50) | >1200-fold vs hSGLT1 |
Table 1: In vitro inhibitory activity of Dapagliflozin against human SGLT2 (hSGLT2). Data sourced from Selleckchem.[6][7]
Experimental Protocols
The synthesis of Dapagliflozin from 5-Bromo-2-chlorobenzoic acid involves several key steps, as outlined in various patents and publications.[3][8][9] Below are detailed protocols for the crucial transformations.
Protocol 1: Synthesis of 5-Bromo-2-chlorobenzoyl chloride
This initial step activates the carboxylic acid for subsequent Friedel-Crafts acylation.
Materials:
-
5-Bromo-2-chlorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Suspend 5-Bromo-2-chlorobenzoic acid (1 equivalent) in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[3]
-
Add a catalytic amount of dimethylformamide to the suspension.[3]
-
Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 equivalents) to the mixture at room temperature. Gas evolution will be observed.[3]
-
Heat the reaction mixture to reflux (approximately 40 °C) and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).[10]
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess chlorinating agent, yielding the crude 5-Bromo-2-chlorobenzoyl chloride as an oil.[3] This product is often used in the next step without further purification.[10]
Protocol 2: Friedel-Crafts Acylation to Synthesize (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
This step forms the diaryl ketone intermediate.
Materials:
-
5-Bromo-2-chlorobenzoyl chloride
-
Phenetole (4-ethoxybenzene)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a separate flask, suspend aluminum chloride (1.2-1.5 equivalents) in dry dichloromethane and cool the mixture in an ice bath.[3]
-
Slowly add phenetole (1.1 equivalents) to the cooled AlCl₃ suspension while maintaining the temperature below 5 °C.[3]
-
In another flask, dissolve the crude 5-Bromo-2-chlorobenzoyl chloride from the previous step in dry dichloromethane.[3]
-
Slowly add the solution of 5-Bromo-2-chlorobenzoyl chloride to the AlCl₃-phenetole mixture, keeping the temperature below 0 °C.[3]
-
Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC.[11]
-
Upon completion, carefully quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone as a solid.[11]
Protocol 3: Synthesis of the C-Aryl Glucoside Core
This crucial step involves the coupling of the diaryl ketone derivative with a protected glucose moiety. A common method involves the reduction of the ketone followed by coupling. A more direct approach involves a Friedel-Crafts type reaction with a protected gluconolactone.
Materials:
-
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
-
2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF) and toluene
-
Methanesulfonic acid
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Dry ice/acetone bath
Procedure:
-
Dissolve the (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (1 equivalent) in a mixture of dry THF and toluene under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) to the solution, which facilitates a halogen-lithium exchange to form the aryllithium reagent.
-
In a separate flask, dissolve 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone (1.2 equivalents) in dry toluene and cool to -78 °C.
-
Slowly transfer the aryllithium solution to the protected gluconolactone solution at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by adding a solution of methanesulfonic acid in methanol.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The subsequent deprotection and reduction steps to yield Dapagliflozin are complex and typically involve multiple stages of purification and stereochemical control, as detailed in specialized literature.[5]
Visualizations
Synthetic Workflow for a Key Dapagliflozin Intermediate
Caption: Synthetic pathway from 5-Bromo-2-chlorobenzoic acid to a key precursor of Dapagliflozin.
Mechanism of Action: SGLT2 Inhibition Signaling Pathway
References
- 1. droracle.ai [droracle.ai]
- 2. Dapagliflozin, an SGLT2 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. public.pensoft.net [public.pensoft.net]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method - Google Patents [patents.google.com]
- 9. CN108530408A - The method for preparing Dapagliflozin - Google Patents [patents.google.com]
- 10. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 11. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 3-Bromo-2-chlorobenzoic Acid as a Versatile Building Block in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-chlorobenzoic acid is a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its trifunctional nature, featuring a carboxylic acid, a bromine atom, and a chlorine atom on a benzene ring, allows for selective and sequential chemical transformations to construct complex molecular architectures. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions, along with the synthetic handle of the carboxylic acid group, enables the strategic construction of various heterocyclic scaffolds, which are prominent in many biologically active molecules and functional materials.[1][2]
These application notes provide detailed protocols for the synthesis of two important classes of heterocyclic compounds, quinazolinones and dibenzo[b,f][1][3]thiazepinones, using 3-bromo-2-chlorobenzoic acid as the starting material. The methodologies described herein utilize modern synthetic techniques, including palladium-catalyzed cross-coupling reactions, to afford the target heterocycles in good yields.
Application Note 1: Synthesis of 6-Bromo-5-chloro-3-phenyl-2-(propylthio)quinazolin-4(3H)-one
This protocol outlines a multi-step synthesis of a substituted quinazolinone, a heterocyclic core known for its diverse pharmacological activities, including anticancer and anti-inflammatory properties.[4][5] The synthetic strategy involves an initial amination of the 2-chloro position, followed by cyclization and further functionalization.
Overall Reaction Scheme:
Experimental Protocols
Step 1: Esterification of 3-Bromo-2-chlorobenzoic acid
-
To a solution of 3-bromo-2-chlorobenzoic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-bromo-2-chlorobenzoate as a solid, which can be used in the next step without further purification.
Step 2: Buchwald-Hartwig Amination to form Methyl 2-amino-3-bromobenzoate
-
In a nitrogen-flushed Schlenk tube, combine methyl 3-bromo-2-chlorobenzoate (1.0 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand such as RuPhos (0.04 eq).[6]
-
Add sodium bis(trimethylsilyl)amide (LiHMDS) as a 1.0 M solution in THF (2.5 eq).[6]
-
Add anhydrous toluene as the solvent (10 mL/mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography on silica gel to yield methyl 2-amino-3-bromobenzoate.
Step 3: Formation of the Benzoxazinone Intermediate
-
To a solution of methyl 2-amino-3-bromobenzoate (1.0 eq) in pyridine (5 mL/mmol), add propyl isothiocyanate (1.2 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Add methyl chloroformate (1.5 eq) dropwise at 0 °C and continue stirring at room temperature for an additional 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 6-bromo-2-(propylthio)-4H-3,1-benzoxazin-4-one.
Step 4: Synthesis of the Final Quinazolinone
-
A mixture of 6-bromo-2-(propylthio)-4H-3,1-benzoxazin-4-one (1.0 eq) and aniline (1.1 eq) in glacial acetic acid (8 mL/mmol) is heated to reflux for 6 hours.[4]
-
Cool the reaction mixture to room temperature, and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford pure 6-bromo-5-chloro-3-phenyl-2-(propylthio)quinazolin-4(3H)-one.
Data Presentation: Synthesis of a Substituted Quinazolinone
| Step | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 1 | 3-Bromo-2-chlorobenzoic acid | Methanol, H₂SO₄ | Methyl 3-bromo-2-chlorobenzoate | >95 | ~98 |
| 2 | Methyl 3-bromo-2-chlorobenzoate | Pd(OAc)₂, RuPhos, LiHMDS | Methyl 2-amino-3-bromobenzoate | 75-85 | >97 |
| 3 | Methyl 2-amino-3-bromobenzoate | Propyl isothiocyanate, Methyl chloroformate, Pyridine | 6-Bromo-2-(propylthio)-4H-3,1-benzoxazin-4-one | 60-70 | ~95 |
| 4 | 6-Bromo-2-(propylthio)-4H-3,1-benzoxazin-4-one | Aniline, Acetic Acid | 6-Bromo-5-chloro-3-phenyl-2-(propylthio)quinazolin-4(3H)-one | 80-90 | >98 |
Visualization of Synthetic Workflow
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
detailed experimental procedure for coupling of 3-Bromo-2-chlorobenzoic acid with phenylboronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This palladium-catalyzed reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a wide array of starting materials.[1][2] A key application of this methodology is in the synthesis of biaryl carboxylic acids, which are prevalent structural motifs in numerous biologically active molecules and functional materials.[1] This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 3-Bromo-2-chlorobenzoic acid with phenylboronic acid to synthesize 2-chloro-3-phenylbenzoic acid, a valuable intermediate in pharmaceutical and materials science research. The reaction proceeds via a selective C-Br bond activation.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-Bromo-2-chlorobenzoic acid), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the organoboron species (phenylboronic acid) is transferred to the palladium center.[1]
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocol
This protocol describes a robust and reproducible method for the Suzuki-Miyaura coupling of 3-Bromo-2-chlorobenzoic acid with phenylboronic acid.
Materials:
-
3-Bromo-2-chlorobenzoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-Bromo-2-chlorobenzoic acid (1.0 eq), phenylboronic acid (1.1 eq), and cesium carbonate (2.0 eq).[3]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq) and tricyclohexylphosphine tetrafluoroborate (0.04 eq).
-
Solvent Addition: Add degassed toluene and water in a 10:1 ratio (e.g., 10 mL toluene and 1 mL water for a 1 mmol scale reaction).[3]
-
Reaction Execution: Vigorously stir the reaction mixture and heat to 80 °C.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure 2-chloro-3-phenylbenzoic acid.
Data Presentation
The following table summarizes the key quantitative data for the described Suzuki-Miyaura coupling reaction.
| Parameter | Value |
| Reactants | |
| 3-Bromo-2-chlorobenzoic acid | 1.0 eq |
| Phenylboronic acid | 1.1 eq |
| Catalyst System | |
| Palladium(II) acetate | 0.02 eq |
| Tricyclohexylphosphine tetrafluoroborate | 0.04 eq |
| Base | |
| Cesium carbonate | 2.0 eq |
| Solvent System | |
| Toluene:Water | 10:1 (v/v) |
| Reaction Conditions | |
| Temperature | 80 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | |
| Isolated Yield | 85-95% |
Mandatory Visualizations
Diagram of the Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis Strategies Involving 3-Bromo-2-chlorobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for one-pot synthesis strategies involving 3-Bromo-2-chlorobenzoic acid. This versatile building block is a key starting material for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The following sections detail established one-pot procedures for the synthesis of isocoumarins and acridones, presenting quantitative data in structured tables and providing step-by-step methodologies.
One-Pot Synthesis of Isocoumarins via Copper-Catalyzed Domino Reaction
Isocoumarins are a class of natural products and synthetic compounds exhibiting a wide range of biological activities. A highly efficient one-pot synthesis of 3-substituted isocoumarins can be achieved through a copper(I)-catalyzed domino reaction of o-halobenzoic acids and 1,3-diketones. This method offers a straightforward approach to this privileged scaffold, proceeding through a tandem C-C/C-O coupling strategy.
Reaction Principle:
The reaction is believed to proceed via the formation of a copper-acetylide intermediate, followed by an intramolecular cyclization to furnish the isocoumarin core. The use of a copper catalyst is crucial for both the initial coupling and the subsequent cyclization step.
Quantitative Data Summary:
While specific data for 3-Bromo-2-chlorobenzoic acid is not extensively reported, the general method using various o-halobenzoic acids demonstrates high efficiency. The following table summarizes typical yields and conditions for this type of transformation.
| Entry | o-Halobenzoic Acid | 1,3-Diketone | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodobenzoic acid | Acetylacetone | CuI (10) | K₂CO₃ | DMF | 120 | 12 | 85 |
| 2 | 2-Bromobenzoic acid | Dibenzoylmethane | Cu₂O (5) | Cs₂CO₃ | Toluene | 110 | 18 | 78 |
| 3 | 2-Chlorobenzoic acid | Ethyl acetoacetate | CuCl (10) | K₃PO₄ | DMSO | 130 | 24 | 65 |
Experimental Protocol: One-Pot Synthesis of a 3-Substituted Isocoumarin
Materials:
-
3-Bromo-2-chlorobenzoic acid
-
1,3-Diketone (e.g., Acetylacetone)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-2-chlorobenzoic acid (1.0 mmol), the 1,3-diketone (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.5 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF (5 mL) to the flask via syringe.
-
Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-substituted isocoumarin.
Experimental Workflow Diagram:
Caption: Workflow for the one-pot synthesis of isocoumarins.
One-Pot Synthesis of Acridones via Microwave-Assisted Condensation and Cyclization
Acridone and its derivatives are an important class of nitrogen-containing heterocycles with significant biological activities, including anticancer and antimicrobial properties. A rapid and efficient one-pot synthesis of 9-acridone derivatives can be achieved by the microwave-assisted condensation of an o-halobenzoic acid with an aniline, followed by an intramolecular cyclization.
Reaction Principle:
This reaction proceeds via an initial nucleophilic aromatic substitution of the chlorine atom on the benzoic acid by the aniline, catalyzed by a Lewis acid like zinc chloride. The resulting N-phenylanthranilic acid intermediate then undergoes an intramolecular Friedel-Crafts acylation under the same reaction conditions to form the tricyclic acridone structure. Microwave irradiation significantly accelerates the reaction rate.
Quantitative Data Summary:
The following table summarizes the reaction conditions and yields for the synthesis of various 9-acridone derivatives from o-chlorobenzoic acid and substituted anilines. It is anticipated that 3-Bromo-2-chlorobenzoic acid would behave similarly, yielding the corresponding bromo-substituted acridones.
| Entry | Aniline | Catalyst | Power (W) | Time (min) | Yield (%) |
| 1 | Aniline | ZnCl₂ | 160 | 4 | 95 |
| 2 | 4-Methylaniline | ZnCl₂ | 160 | 6 | 91 |
| 3 | 2-Methylaniline | ZnCl₂ | 160 | 5.3 | 93 |
| 4 | 4-Methoxyaniline | ZnCl₂ | 160 | 7 | 93 |
| 5 | 2-Methoxyaniline | ZnCl₂ | 160 | 6.3 | 95 |
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of a 9-Acridone Derivative
Materials:
-
3-Bromo-2-chlorobenzoic acid
-
Substituted aniline (e.g., Aniline)
-
Zinc chloride (ZnCl₂)
-
Microwave reactor
-
Sodium carbonate solution
-
Standard laboratory glassware
Procedure:
-
In a microwave-safe reaction vessel, combine 3-Bromo-2-chlorobenzoic acid (1.0 mmol), the substituted aniline (1.0 mmol), and zinc chloride (1.0 g).
-
Mix the components thoroughly.
-
Place the vessel in the microwave reactor and irradiate at a power of 160W.
-
Monitor the reaction progress by TLC at 30-second intervals.
-
After completion of the reaction (typically 4-7 minutes), carefully remove the vessel from the reactor and allow it to cool.
-
Pour the reaction mixture into boiling water (50 mL).
-
Filter the resulting precipitate and wash it with hot water.
-
Boil the crude product in a 5% sodium carbonate solution for five minutes to remove any unreacted starting material.
-
Filter the solid, wash with hot water, and dry to obtain the 9-acridone derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Logical Relationship Diagram:
Caption: Logical steps in the one-pot acridone synthesis.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and equipment. Appropriate safety precautions should be taken when handling all chemicals and performing these reactions.
Application Notes and Protocols for Large-Scale Synthesis of 3-Bromo-2-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-chlorobenzoic acid is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its disubstituted benzoic acid structure allows for further functionalization to create complex molecules. The large-scale synthesis of this compound requires careful consideration of factors such as cost of starting materials, reaction efficiency, product purity, and safety. This document provides an overview of the primary synthetic routes for 3-Bromo-2-chlorobenzoic acid, with a focus on considerations for industrial-scale production.
Synthetic Strategies Overview
Several synthetic routes have been reported for the synthesis of 3-Bromo-2-chlorobenzoic acid and its isomers. The most relevant pathways for large-scale production of 3-Bromo-2-chlorobenzoic acid include:
-
Oxidation of 3-Bromo-2-chlorotoluene: This is a direct and often high-yielding method, provided the starting material is readily available.
-
Sandmeyer Reaction: A versatile method for introducing bromine into an aromatic ring, starting from an appropriate amino-substituted benzoic acid.
-
Direct Bromination of 2-Chlorobenzoic Acid: While seemingly straightforward, this method can lead to a mixture of isomers, posing purification challenges.
-
Ortho-Metalation (Lithiation): A more specialized route that can offer high regioselectivity but may involve more stringent reaction conditions.
The choice of synthetic route on a large scale will depend on a thorough evaluation of these factors.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the different synthetic approaches to provide a basis for comparison. Please note that yields and purities can vary significantly with optimization of reaction conditions.
| Synthetic Route | Starting Material(s) | Key Reagents | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| Oxidation | 3-Bromo-2-chlorotoluene | KMnO₄ or Na₂Cr₂O₇/H₂SO₄ | 80-95% | >98% | Availability and cost of the starting toluene derivative. Handling of strong oxidizing agents.[2] |
| Sandmeyer Reaction | 2-Amino-3-bromobenzoic acid | NaNO₂, HBr, CuBr | 70-85% | >99% | Availability of the starting aminobenzoic acid. Precise temperature control is crucial during diazotization.[3][4] |
| Direct Bromination | 2-Chlorobenzoic acid | Br₂, FeBr₃ or NBS/H₂SO₄ | 50-70% (of desired isomer) | Variable (isomeric mixture) | Formation of multiple isomers (e.g., 5-bromo-2-chlorobenzoic acid) necessitates extensive purification.[5][6] |
| Ortho-Metalation | 3-Bromobenzoic acid | Lithium dialkylamides (e.g., LDA), Cl₂ source | 60-80% | >95% | Requires anhydrous conditions and cryogenic temperatures. Handling of organolithium reagents at scale.[7] |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 3-Bromo-2-chlorotoluene
This protocol is based on the general method for the oxidation of substituted toluenes.[2]
1. Reaction Setup:
-
A large, jacketed glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a port for the addition of solids is required.
-
The reactor should be charged with 3-Bromo-2-chlorotoluene and water.
2. Oxidation:
-
The mixture is heated to reflux with vigorous stirring.
-
Potassium permanganate (KMnO₄) is added portion-wise to control the exothermic reaction. The rate of addition should be carefully monitored to maintain a steady reflux.
-
The reaction is typically refluxed for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) is formed.
3. Work-up and Isolation:
-
The hot reaction mixture is filtered to remove the MnO₂. The filter cake should be washed with hot water to recover any product.
-
The combined filtrate is cooled to room temperature and then acidified with concentrated hydrochloric acid (HCl) to a pH of approximately 2.
-
The precipitated 3-Bromo-2-chlorobenzoic acid is collected by filtration, washed with cold water, and dried.
4. Purification:
-
For higher purity, the crude product can be recrystallized from a suitable solvent such as aqueous ethanol or toluene.
Protocol 2: Synthesis via Sandmeyer Reaction
This protocol outlines the general steps for a Sandmeyer reaction to produce 3-Bromo-2-chlorobenzoic acid from 2-Amino-3-bromobenzoic acid.[3][4]
1. Diazotization:
-
2-Amino-3-bromobenzoic acid is suspended in an aqueous solution of hydrobromic acid (HBr) in a reactor cooled to 0-5 °C.
-
A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added slowly, keeping the temperature below 5 °C to form the diazonium salt.
2. Sandmeyer Reaction:
-
In a separate reactor, a solution of copper(I) bromide (CuBr) in HBr is prepared and cooled.
-
The cold diazonium salt solution is added slowly to the CuBr solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, the reaction mixture is warmed to room temperature and then heated (e.g., to 50-60 °C) to ensure the reaction goes to completion.
3. Work-up and Isolation:
-
The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with water.
4. Purification:
-
The product can be purified by recrystallization.
Visualizations
Logical Relationship of Synthetic Pathways
Caption: Synthetic routes to 3-Bromo-2-chlorobenzoic acid.
Experimental Workflow for Oxidation Route
References
- 1. chembk.com [chembk.com]
- 2. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]
- 6. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chlorobenzoic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the Suzuki-Miyaura coupling of 3-Bromo-2-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my Suzuki coupling with 3-bromo-2-chlorobenzoic acid low?
Low yields in this specific reaction can arise from several factors. The substrate itself presents multiple challenges:
-
Steric Hindrance: The ortho-chloro substituent significantly hinders the palladium catalyst's approach to the C-Br bond for the crucial oxidative addition step. This steric congestion can also impede the final reductive elimination step that forms the desired C-C bond.[1]
-
Competing Reactivity: While the C-Br bond is significantly more reactive than the C-Cl bond, harsh reaction conditions (e.g., high temperatures, very active catalysts) can lead to undesired coupling at the chlorine position or decomposition.
-
Catalyst Inhibition/Deactivation: The carboxylic acid group, especially in its carboxylate form under basic conditions, can coordinate to the palladium center and inhibit its catalytic activity.[2][3]
-
Side Reactions: Common side reactions that consume starting materials and reduce yield include protodeboronation (the boronic acid is replaced by a hydrogen), homocoupling of the boronic acid, and dehalogenation of the starting material.[2]
-
Poor Solubility: The carboxylate salt of 3-bromo-2-chlorobenzoic acid may have limited solubility in common organic solvents, leading to a sluggish or incomplete reaction.[2]
Q2: How can I ensure the reaction is selective for the C-Br bond over the C-Cl bond?
Achieving high selectivity is key for this substrate. The C-Br bond is inherently more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. To exploit this difference:
-
Optimize Reaction Temperature: Use the lowest temperature that allows the reaction to proceed at a reasonable rate. Higher temperatures can provide enough energy to activate the less reactive C-Cl bond.[4]
-
Choose the Right Catalyst/Ligand System: Some catalyst systems are highly active and may overcome the energy barrier for C-Cl insertion. Standard catalysts like Pd(PPh₃)₄ or systems with moderately electron-rich phosphine ligands are often sufficient for selective C-Br coupling.[4][5] Highly active Buchwald or NHC ligands should be used cautiously if selectivity is a concern.[6]
Q3: My boronic acid appears to be decomposing. What can I do to prevent this?
Protodeboronation is a common side reaction, especially with electron-rich or heteroaromatic boronic acids, and is often exacerbated by strong bases and the presence of water. To minimize it:
-
Use Milder Bases: Opt for bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ instead of stronger bases like NaOH or KOH.[2]
-
Use Boronic Esters: Consider using a more stable boronic ester, such as a pinacol ester (Bpin), which is less prone to protodeboronation.[2]
-
Control Temperature: Lowering the reaction temperature can reduce the rate of this side reaction.[2]
-
Use Anhydrous Conditions (if possible): While many Suzuki protocols use aqueous mixtures, minimizing water can sometimes reduce protodeboronation.[7]
Q4: Can the carboxylic acid group interfere with the reaction?
Yes, the carboxylic acid is deprotonated by the base to form a carboxylate. This can cause two main issues:
-
Solubility Problems: The resulting salt may be poorly soluble in organic solvents. Using a mixed solvent system like dioxane/water or THF/water can improve solubility.[2]
-
Catalyst Inhibition: The carboxylate can coordinate to the palladium catalyst, potentially deactivating it.[3] If this is suspected, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling is a common strategy. The ester can then be hydrolyzed post-coupling.
Troubleshooting Guide for Low Yield
Issue 1: Reaction is sluggish or does not go to completion.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inefficient Oxidative Addition | The steric hindrance from the ortho-chloro group is likely slowing this key step. Use a catalyst system known for coupling sterically hindered substrates. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate oxidative addition.[5][6] |
| Catalyst Deactivation | Oxygen can irreversibly oxidize the active Pd(0) catalyst. Ensure all solvents are rigorously degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).[2] The carboxylate may also be inhibiting the catalyst. Consider protecting the functional group as an ester.[3] |
| Inappropriate Base | The base may be too weak to efficiently form the reactive boronate species. If using a mild base like K₂CO₃, consider switching to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and well-stirred.[8] |
| Poor Solubility | The deprotonated benzoic acid may not be soluble. Switch to a mixed solvent system such as 1,4-Dioxane/H₂O or Toluene/H₂O (typically in a 4:1 to 10:1 ratio) to improve the solubility of all components.[2] |
| Suboptimal Temperature | The reaction may require more thermal energy. Cautiously increase the temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C).[4] |
Issue 2: Significant formation of side products.
| Side Product Observed | Potential Cause & Troubleshooting Steps |
| Homocoupling of Boronic Acid | This is typically caused by the presence of oxygen, which can promote the formation of Pd(II) species that lead to homocoupling.[6] Solution: Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent) and maintain a strict inert atmosphere. |
| Protodeboronation | The C-B bond of the boronic acid is cleaved, resulting in the corresponding arene. This is favored by high temperatures and strong bases. Solution: Use a milder base (K₃PO₄, KF), lower the reaction temperature, or use a more stable boronic ester (e.g., pinacol ester).[2] |
| Dehalogenation | The starting 3-bromo-2-chlorobenzoic acid is converted to 2-chlorobenzoic acid. This can be caused by impurities or side reactions with the solvent or base. Solution: Ensure high purity of all reagents and solvents. A change in ligand or catalyst might also be necessary.[2] |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki Coupling
This protocol is a robust starting point for the selective coupling at the C-Br position and is adapted from procedures for similar dihalogenated substrates.[4]
Materials:
-
3-Bromo-2-chlorobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 - 3.0 equiv), finely powdered
-
1,4-Dioxane and Degassed Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-chlorobenzoic acid, the arylboronic acid, and potassium carbonate.
-
In a separate vial, pre-mix the palladium catalyst and the phosphine ligand. Add this mixture to the Schlenk flask.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water solvent mixture via cannula or syringe.
-
Place the sealed flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to pH ~2-3 to protonate the carboxylic acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
identifying unexpected byproducts in 3-Bromo-2-chlorobenzoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-chlorobenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with 3-Bromo-2-chlorobenzoic acid?
A1: 3-Bromo-2-chlorobenzoic acid is a versatile building block in organic synthesis. The most common reactions involve modifications of the carboxylic acid group and cross-coupling reactions at the carbon-bromine bond. These include:
-
Esterification: Conversion of the carboxylic acid to an ester.
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Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting the aryl bromide with an amine.
Q2: What are the expected main products in these reactions?
A2:
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Esterification (e.g., with methanol): Methyl 3-bromo-2-chlorobenzoate.
-
Suzuki-Miyaura Coupling (e.g., with phenylboronic acid): 2-chloro-3-phenylbenzoic acid.
-
Buchwald-Hartwig Amination (e.g., with aniline): 2-chloro-3-(phenylamino)benzoic acid.
Q3: Are there any known stability issues with 3-Bromo-2-chlorobenzoic acid?
A3: 3-Bromo-2-chlorobenzoic acid is generally a stable compound. However, like many benzoic acid derivatives, it can undergo decarboxylation (loss of CO2) at elevated temperatures. This is a potential source of byproduct formation, especially in reactions requiring high heat.[1][2]
Troubleshooting Guides
Unexpected Byproduct in Suzuki-Miyaura Coupling
Issue: My Suzuki-Miyaura coupling reaction of 3-Bromo-2-chlorobenzoic acid with an arylboronic acid is showing unexpected byproducts in the crude NMR/LC-MS.
Potential Unexpected Byproducts:
-
Homo-coupling of the boronic acid: This is a common byproduct in Suzuki reactions, often favored by the presence of oxygen.[3][4]
-
Hydrodehalogenation (de-bromination): Replacement of the bromine atom with a hydrogen atom, yielding 2-chlorobenzoic acid. This is a frequent side reaction in palladium-catalyzed couplings.
-
Decarboxylation: Loss of the carboxylic acid group, leading to 1-bromo-2-chlorobenzene. This can be promoted by high reaction temperatures.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling byproducts.
Quantitative Data for Analogous Suzuki Coupling Reactions:
The following table summarizes the yields for the Suzuki coupling of 3-bromobenzoic acid with various arylboronic acids. While not specific to 3-bromo-2-chlorobenzoic acid, these results provide a useful reference for expected reactivity and potential challenges with electron-withdrawing or sterically hindered coupling partners.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylbenzoic acid | 97 |
| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 89 |
| 5 | 3,5-Difluorophenylboronic acid | 3-(3,5-Difluorophenyl)benzoic acid | Low Yield* |
*Note: The reaction with arylboronic acids containing multiple strongly electron-withdrawing groups may result in lower yields under standard conditions.[5]
Unexpected Byproduct in Buchwald-Hartwig Amination
Issue: I am observing unexpected byproducts in my Buchwald-Hartwig amination of 3-Bromo-2-chlorobenzoic acid.
Potential Unexpected Byproducts:
-
Hydrodehalogenation (de-bromination): Formation of 2-chlorobenzoic acid is a common side reaction.
-
Side reactions involving the carboxylic acid: The carboxylic acid can potentially coordinate to the palladium catalyst, inhibiting the reaction, or undergo side reactions depending on the base and temperature used.
-
Catalyst decomposition: At high temperatures, the palladium catalyst can decompose, leading to the formation of palladium black and a cessation of catalytic activity.
Troubleshooting Workflow:
References
Technical Support Center: Strategies to Minimize Homocoupling with 3-Bromo-2-chlorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-chlorobenzoic acid in cross-coupling reactions. The focus is on providing actionable strategies to minimize the formation of homocoupling byproducts, thereby maximizing the yield of the desired cross-coupled products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in cross-coupling reactions with 3-Bromo-2-chlorobenzoic acid?
A1: Homocoupling is an undesired side reaction where two molecules of the same starting material couple together. In the context of cross-coupling reactions with 3-Bromo-2-chlorobenzoic acid, this can manifest in two primary ways:
-
Aryl Halide Homocoupling: Two molecules of 3-Bromo-2-chlorobenzoic acid react to form a biphenyl dimer.
-
Organometallic Reagent Homocoupling: If you are using an organoboron reagent (in Suzuki coupling) or a terminal alkyne (in Sonogashira coupling), these can couple with themselves to form undesired symmetric biaryls or diynes, respectively.
Homocoupling is problematic because it consumes your starting materials, reduces the yield of your desired cross-coupled product, and introduces impurities that can be difficult to separate during purification.
Q2: Which halogen is more reactive on 3-Bromo-2-chlorobenzoic acid in palladium-catalyzed cross-coupling reactions?
A2: The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond in typical palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > Cl. This difference in reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations, a strategy known as chemoselective cross-coupling.
Q3: What are the primary causes of homocoupling?
A3: The main culprits for homocoupling are:
-
Presence of Oxygen: Molecular oxygen can promote the oxidative dimerization of organometallic reagents, particularly organoboronic acids in Suzuki reactions and terminal alkynes in Sonogashira reactions (Glaser coupling).[1][2] It can also lead to the formation of Pd(II) species that can facilitate homocoupling of boronic acids.
-
Catalyst Choice and State: The use of a Pd(II) precatalyst without complete in-situ reduction to the active Pd(0) species can lead to homocoupling.[1]
-
Reaction Conditions: High temperatures, certain bases, and prolonged reaction times can sometimes favor homocoupling pathways.
-
Copper Co-catalyst (in Sonogashira): The copper(I) co-catalyst, while accelerating the desired reaction, is a primary promoter of the oxidative homocoupling of terminal alkynes (Glaser coupling).[2]
Troubleshooting Guides
Issue 1: Significant formation of homocoupling byproduct from the organoboron reagent (Suzuki Coupling).
| Potential Cause | Troubleshooting Step | Rationale |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents. Use freeze-pump-thaw cycles for solvents and purge the reaction vessel with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction. | Oxygen promotes the oxidative homocoupling of boronic acids. Rigorous exclusion of air is critical to minimize this side reaction.[1] |
| Use of a Pd(II) precatalyst | Add a mild reducing agent like potassium formate.[3] Alternatively, pre-heat the mixture of catalyst, base, and solvent before adding the boronic acid. | This helps to ensure the complete reduction of Pd(II) to the active Pd(0) catalyst, minimizing Pd(II)-mediated homocoupling. |
| Inappropriate base | Screen different bases. Weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be preferable to stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄) which can sometimes accelerate boronic acid decomposition and homocoupling. | The choice of base can significantly influence the rate of competing side reactions. |
| High catalyst loading | Reduce the catalyst loading to the minimum effective amount (e.g., 0.5-2 mol%). | While counterintuitive, very high catalyst concentrations can sometimes lead to an increase in side reactions. |
Issue 2: Formation of the homocoupled diyne from the terminal alkyne (Sonogashira Coupling).
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. | Oxygen is a key promoter of the copper-catalyzed oxidative homocoupling of alkynes (Glaser coupling).[2] |
| Copper (I) co-catalyst | Perform the reaction under copper-free conditions. This may require a more active palladium catalyst/ligand system and potentially higher temperatures. | Eliminating the copper co-catalyst directly removes the primary pathway for Glaser coupling.[2] |
| High copper loading | If copper is necessary, reduce its loading to the minimum required amount (e.g., 1-5 mol%). | Lowering the concentration of the copper acetylide intermediate can reduce the rate of homocoupling. |
| Slow cross-coupling rate | Optimize the reaction conditions to accelerate the desired cross-coupling. This could involve changing the palladium source, ligand, base, or solvent. | If the desired reaction is slow, the alkyne has more opportunity to undergo homocoupling. |
Issue 3: Low or no conversion of 3-Bromo-2-chlorobenzoic acid.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive catalyst | Use a fresh batch of catalyst or a more robust, air-stable precatalyst. Ensure proper activation if using a Pd(II) source. | Palladium catalysts can degrade over time, especially if not stored under an inert atmosphere. |
| Poor reagent quality | Verify the purity of 3-Bromo-2-chlorobenzoic acid and the coupling partner. Boronic acids, in particular, can degrade. | Impurities in the starting materials can poison the catalyst or lead to side reactions. |
| Suboptimal reaction conditions | Systematically screen reaction parameters including catalyst/ligand combination, base, solvent, and temperature. | Cross-coupling reactions are highly sensitive to the interplay of these factors. For a dihalogenated substrate, finding the right balance is key to achieving high selectivity and yield. |
| Steric hindrance | For sterically demanding coupling partners, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) to promote oxidative addition and reductive elimination. | The ortho-chloro substituent on 3-Bromo-2-chlorobenzoic acid can create steric hindrance that may require specialized ligands to overcome. |
Quantitative Data on Cross-Coupling vs. Homocoupling
Table 1: Suzuki Coupling of 3-Bromobenzoic Acid with Various Arylboronic Acids [4]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylbenzoic acid | 97 |
| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 89 |
Reaction Conditions: 3-Bromobenzoic acid (1.0 mmol), Arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%), K₂CO₃ (3.0 mmol), Distilled water (5.0 mL), Room temperature, 1.5 hours.[4]
Note: While homocoupling is not explicitly quantified in this study, the high yields of the desired cross-coupled products suggest that homocoupling is a minor pathway under these conditions. For 3-Bromo-2-chlorobenzoic acid, yields may be lower due to the additional chloro-substituent, and optimization would be necessary.
Experimental Protocols
The following are detailed methodologies for key cross-coupling reactions with 3-Bromo-2-chlorobenzoic acid. It is crucial to perform all reactions under an inert atmosphere (Argon or Nitrogen) and with degassed solvents to minimize homocoupling.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol is designed for the selective coupling at the C-Br position of 3-Bromo-2-chlorobenzoic acid.
Materials:
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3-Bromo-2-chlorobenzoic acid (1.0 mmol, 1.0 equiv)
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Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
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SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
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Toluene (5 mL, degassed)
-
Water (0.5 mL, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 3-Bromo-2-chlorobenzoic acid, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in degassed toluene.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the degassed water to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol minimizes the risk of alkyne homocoupling by omitting the copper co-catalyst.
Materials:
-
3-Bromo-2-chlorobenzoic acid (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 3-Bromo-2-chlorobenzoic acid and PdCl₂(PPh₃)₂.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and wash with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Heck Coupling
Materials:
-
3-Bromo-2-chlorobenzoic acid (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., styrene, 1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add 3-Bromo-2-chlorobenzoic acid, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed DMF, triethylamine, and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: General experimental workflow for Suzuki coupling.
Caption: Logic for achieving chemoselectivity.
References
preventing protodeboronation in Suzuki reactions of 3-Bromo-2-chlorobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura coupling of 3-Bromo-2-chlorobenzoic acid, with a focus on preventing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of 3-Bromo-2-chlorobenzoic acid?
A1: The Suzuki coupling of 3-Bromo-2-chlorobenzoic acid presents two primary challenges. First, the presence of a chlorine atom at the ortho position to the bromine introduces significant steric hindrance, which can impede the oxidative addition of the palladium catalyst to the carbon-bromine bond. Secondly, the electron-withdrawing nature of the carboxylic acid group can influence the electronic properties of the aryl halide, potentially affecting the catalytic cycle.
Q2: Why is protodeboronation a significant side reaction with this substrate?
A2: Protodeboronation is the undesired cleavage of the carbon-boron bond of the boronic acid, which is replaced by a carbon-hydrogen bond.[1] This side reaction is often promoted by high temperatures and strongly basic conditions, which are sometimes employed to overcome the challenges of sterically hindered substrates. The carboxylic acid group on the substrate can also influence the reaction's pH, potentially contributing to an environment where protodeboronation is more favorable.[2]
Q3: How can I minimize protodeboronation in my reaction?
A3: Several strategies can be employed to suppress protodeboronation:
-
Choice of Base: Use milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH).[2]
-
Reaction Temperature: Operate at the lowest effective temperature that still promotes the desired coupling.
-
Catalyst System: Employ a highly active catalyst system that accelerates the rate of the Suzuki coupling, allowing it to outcompete the slower protodeboronation reaction.[1]
-
Boronic Acid Derivatives: Consider using boronic esters (e.g., pinacol esters) or MIDA (N-methyliminodiacetic acid) boronates, which can exhibit greater stability and participate in a "slow release" of the active boronic acid.[1]
Q4: What type of catalyst system is recommended for this sterically hindered substrate?
A4: For sterically hindered aryl halides like 3-Bromo-2-chlorobenzoic acid, palladium catalysts paired with bulky, electron-rich phosphine ligands are often most effective. Ligands such as SPhos, XPhos, and other Buchwald-type biaryl phosphines can promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inefficient Oxidative Addition: The steric hindrance from the ortho-chloro group is preventing the palladium catalyst from inserting into the C-Br bond. | • Increase reaction temperature in increments of 10 °C.• Switch to a catalyst system with a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).• Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Catalyst Deactivation: The palladium catalyst is decomposing before the reaction is complete. | • Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).• Use freshly degassed solvents. | |
| Significant Protodeboronation | Reaction Conditions are too Harsh: High temperature and/or a strong base are promoting the cleavage of the C-B bond of the boronic acid. | • Lower the reaction temperature.• Switch to a milder base (e.g., K₂CO₃, K₃PO₄).• Reduce the reaction time by using a more active catalyst. |
| Water Content: While some water is often necessary, excess water can be a proton source for protodeboronation. | • Use a carefully controlled amount of water in biphasic solvent systems.• Consider using anhydrous solvents if compatible with the chosen base. | |
| Formation of Homocoupling Byproducts | Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. | • Thoroughly degas all solvents and the reaction vessel before adding the catalyst.• Maintain a positive pressure of an inert gas throughout the reaction. |
Data Presentation
The following tables summarize reaction conditions and yields for Suzuki-Miyaura coupling reactions of substrates analogous to 3-Bromo-2-chlorobenzoic acid. This data can serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid with Various Arylboronic Acids [3]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylbenzoic acid | 97 |
| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 89 |
Reaction Conditions: 3-Bromobenzoic acid (1.0 mmol), Arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%), K₂CO₃ (3.0 mmol), in 5.0 mL of distilled water at room temperature for 1.5 hours.
Table 2: Catalyst Systems for Suzuki Coupling of Sterically Hindered or Electron-Deficient Aryl Halides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | 1,4-Dioxane | 110 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 80 |
| 4 | [PdCl₂(dppf)] (3) | - | Cs₂CO₃ (2.5) | DMF | 90 |
Note: These are general conditions and may require optimization for 3-Bromo-2-chlorobenzoic acid.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 3-Bromobenzoic Acid in Water at Room Temperature [3]
This protocol is a green and efficient method that may serve as a good starting point, though heating might be necessary for the more hindered 3-Bromo-2-chlorobenzoic acid.
-
Materials:
-
3-Bromo-2-chlorobenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
-
-
Procedure:
-
To a round-bottomed flask, add 3-Bromo-2-chlorobenzoic acid, the arylboronic acid, [PdCl₂(NH₂CH₂COOH)₂] catalyst, and potassium carbonate.
-
Add distilled water to the flask.
-
Stir the mixture vigorously at room temperature. If no reaction occurs, gradually heat the mixture to 50-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. The product may precipitate.
-
Filter the precipitate and wash thoroughly with distilled water.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Protocol 2: Suzuki Coupling in a Biphasic Solvent System with Heating [3]
This protocol is suitable for more challenging substrates that require higher temperatures.
-
Materials:
-
3-Bromo-2-chlorobenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos, or a pre-catalyst like Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃) (2.0-3.0 mmol)
-
Degassed solvent (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-2-chlorobenzoic acid, the arylboronic acid, the palladium catalyst/ligand, and the base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways of Suzuki coupling and protodeboronation.
Caption: Troubleshooting workflow for low-yielding Suzuki reactions.
References
Technical Support Center: Purification of Biaryl Products from 3-Bromo-2-chlorobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of biaryl products synthesized from 3-bromo-2-chlorobenzoic acid, typically via Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your target biaryl carboxylic acid.
Issue 1: Difficulty in Removing Unreacted 3-Bromo-2-chlorobenzoic Acid
-
Potential Cause: The starting material, 3-bromo-2-chlorobenzoic acid, is a polar, acidic compound that can co-elute with the desired biaryl product during chromatography or co-precipitate during workup. Its solubility can be similar to the product, complicating separation.
-
Troubleshooting Steps:
-
Acid-Base Extraction: Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic starting material and product will partition into the aqueous layer as their sodium salts. The non-polar impurities (like homocoupled byproducts) will remain in the organic layer. Acidify the aqueous layer with dilute HCl to precipitate both the product and the unreacted starting material, which can then be subjected to further purification.
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Recrystallization: Carefully select a solvent system for recrystallization. Since the starting material and product may have similar polarities, a multi-solvent system may be required to achieve good separation.[1][2] Consider solvent systems such as ethanol/water, methanol/water, or toluene/hexanes.
-
Chromatography Optimization: If using column chromatography, employ a shallow gradient of a polar solvent (e.g., methanol or ethanol containing a small amount of acetic acid to suppress ionization) in a non-polar solvent (e.g., dichloromethane or ethyl acetate). The acetic acid in the mobile phase can improve peak shape and separation of carboxylic acids.
-
Issue 2: Presence of Homocoupled Byproduct from the Boronic Acid
-
Potential Cause: Homocoupling of the boronic acid (Ar'-Ar') is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or high temperatures.[3] This byproduct is typically non-polar and can complicate purification.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure thorough degassing of all solvents and reagents before starting the reaction to minimize oxygen levels. Running the reaction at the lowest effective temperature can also reduce the rate of homocoupling.
-
Purification Strategy: The non-polar nature of the homocoupled byproduct usually allows for straightforward removal by silica gel chromatography. It will typically elute much faster than the desired polar biaryl carboxylic acid. An initial wash of the crude product with a non-polar solvent like hexanes may also remove a significant portion of this impurity.
-
Issue 3: Residual Palladium Contamination in the Final Product
-
Potential Cause: The palladium catalyst used in the coupling reaction can leach into the product and is often difficult to remove completely by standard chromatography or recrystallization.[4] This is a critical issue for pharmaceutical applications.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and stir with activated carbon for several hours. The carbon can adsorb the residual palladium, which is then removed by filtration through Celite.
-
Palladium Scavengers: Use commercially available palladium scavengers. These are typically silica-based or polymer-based materials with functional groups that chelate palladium. The crude product solution is passed through a plug of the scavenger, or the scavenger is stirred with the solution and then filtered off.
-
Aqueous Washes: In some cases, washing the organic solution of the product with an aqueous solution of a chelating agent like thiourea or cysteine can help extract palladium into the aqueous phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing a biaryl from 3-bromo-2-chlorobenzoic acid?
A1: Besides the desired biaryl product, you can typically expect the following impurities:
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Unreacted 3-bromo-2-chlorobenzoic acid: Due to incomplete reaction.
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Homocoupled boronic acid (Ar'-Ar'): A common byproduct in Suzuki reactions.[3]
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Protodeboronated boronic acid (Ar'-H): The boronic acid is replaced by a hydrogen atom.
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Dehalogenated starting material (2-chlorobenzoic acid or 3-bromobenzoic acid): The halide is replaced by a hydrogen atom.
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Residual Palladium Catalyst: From the cross-coupling reaction.
Q2: The Suzuki reaction can be selective for bromide over chloride. Could this lead to a partially reacted intermediate?
A2: Yes, this is a significant challenge. The C-Br bond is generally more reactive than the C-Cl bond in Suzuki couplings. If you are attempting a double coupling, you may form a mono-arylated intermediate (where only the bromide has reacted). This intermediate will have a polarity between the starting material and the desired di-aryl product, making chromatographic separation challenging. It is crucial to monitor the reaction closely by TLC or LC-MS to optimize conditions for complete conversion.
Q3: My biaryl product is a solid. What is a good starting point for a recrystallization solvent?
A3: For polar biaryl carboxylic acids, good starting points for recrystallization solvents include:
-
Aqueous alcohol solutions (e.g., ethanol/water or methanol/water)[1][2]
-
For less polar products, a combination of a good solvent and an anti-solvent, such as ethyl acetate/hexanes or dichloromethane/hexanes, can be effective.[5]
Q4: The carboxylic acid group seems to be causing issues with solubility and purification. What can I do?
A4: The carboxylic acid group is deprotonated to a carboxylate salt under the basic conditions of the Suzuki reaction, which can affect solubility.[6] For purification, you have two main options:
-
Purify the acid directly: Use the methods described above, such as acid-base extraction and chromatography with an acidified mobile phase.
-
Protect the carboxylic acid: Before the coupling reaction, you can protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The resulting biaryl ester will be less polar and generally easier to purify by standard silica gel chromatography. After purification, the ester can be hydrolyzed back to the carboxylic acid.
Data Presentation
Table 1: Typical Reaction Conditions for Suzuki Coupling of Aryl Bromides
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand, or PdCl₂(dppf) | Efficient for C-C bond formation.[7] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the boronic acid for transmetalation.[7] |
| Solvent System | Toluene/Water, Dioxane/Water, or THF/Water | Biphasic system to dissolve both organic and inorganic reagents.[4] |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst.[3] |
Table 2: Comparison of Purification Techniques for Biaryl Carboxylic Acids
| Purification Method | Pros | Cons | Best for Removing |
| Recrystallization | Scalable, can yield very pure material.[5] | Can have low recovery, requires finding a suitable solvent system. | Unreacted starting material, some isomeric impurities. |
| Column Chromatography | High resolution, good for separating complex mixtures.[4] | Can be slow, requires large volumes of solvent, may not be easily scalable. | Homocoupled byproducts, unreacted starting material, other organic impurities. |
| Acid-Base Extraction | Good for removing non-acidic impurities. | Does not separate acidic impurities from the acidic product. | Non-polar byproducts (e.g., homocoupled boronic acid). |
| Palladium Scavengers | Highly selective for palladium. | Adds cost to the process, may require optimization. | Residual palladium catalyst. |
Experimental Protocols
Protocol 1: General Workup and Acid-Base Extraction
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers. The organic layer contains non-acidic impurities. The aqueous layer contains the deprotonated product and unreacted starting material.
-
Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl until a precipitate forms (typically pH 2-3).
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. This solid is the crude product, which can be further purified.
Protocol 2: Purification by Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable solvent system (e.g., starting with 100% dichloromethane and gradually increasing the polarity with methanol).
-
To improve the separation of acidic compounds, 0.5-1% acetic acid can be added to the mobile phase.
-
Dry load the adsorbed crude product onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified biaryl carboxylic acid.
Mandatory Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting flowchart for common purification issues.
References
- 1. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 2. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Palladium Catalyst Loading for 3-Bromo-2-chlorobenzoic Acid Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions of 3-bromo-2-chlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using 3-bromo-2-chlorobenzoic acid in palladium-catalyzed cross-coupling reactions?
A1: The primary challenge with this substrate is achieving chemoselectivity. 3-Bromo-2-chlorobenzoic acid possesses two different halogen atoms, bromine and chlorine. In palladium-catalyzed cross-coupling reactions, the general reactivity order for oxidative addition is C-I > C-Br > C-Cl.[1][2] This inherent difference in reactivity allows for selective coupling at the more reactive C-Br bond, while leaving the C-Cl bond intact for potential subsequent transformations. However, achieving high selectivity can be challenging and is influenced by reaction conditions.[1][3] Additionally, the presence of the carboxylic acid group can impact the reaction by affecting the solubility of the substrate under basic conditions and potentially coordinating with the palladium catalyst.[4]
Q2: How do I achieve selective coupling at the C-Br bond over the C-Cl bond?
A2: Achieving high selectivity for the C-Br bond is crucial. The key is to choose reaction conditions that favor the oxidative addition at the C-Br bond while minimizing reactions at the C-Cl bond. This can be accomplished by:
-
Careful Catalyst System Selection: Utilize a palladium catalyst system known for its high activity and selectivity. This typically involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable ligand.[3][5]
-
Ligand Choice: The ligand plays a critical role. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can enhance the rate of the desired coupling at the C-Br bond.[3][5] The ligand-to-palladium ratio can also influence selectivity.[6]
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Higher temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity.[1]
-
Optimized Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction and potential side reactions at the C-Cl bond.
Q3: What is a good starting palladium catalyst loading for my reaction?
A3: A typical starting point for palladium catalyst loading in cross-coupling reactions is between 0.5 mol% and 2 mol% of the palladium precursor relative to the limiting reagent.[7][8] For challenging substrates or when trying to achieve very high turnover numbers, optimization is key. Some highly active catalyst systems can achieve excellent yields with catalyst loadings as low as 0.000001 mol%.[7][9] It is important to note that simply increasing the catalyst loading does not always lead to better results and can sometimes promote the formation of inactive palladium nanoparticles.[10]
Q4: Can the carboxylic acid group of 3-bromo-2-chlorobenzoic acid interfere with the coupling reaction?
A4: Yes, the carboxylic acid group can influence the reaction. Under the basic conditions typically required for cross-coupling reactions, the carboxylic acid will be deprotonated to form a carboxylate salt. This can lead to solubility issues, especially in less polar organic solvents, potentially slowing down or inhibiting the reaction.[4] Furthermore, the carboxylate anion could potentially coordinate to the palladium center, which may affect its catalytic activity. To address this, careful selection of the base and solvent system is crucial. In some instances, protecting the carboxylic acid as an ester may be a viable strategy.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Low yields are a common issue and can be attributed to several factors. This troubleshooting guide will help you systematically address the problem.
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand. - Ensure ligands are not oxidized; store them under an inert atmosphere. - Consider using a more air-stable precatalyst.[4] |
| Suboptimal Catalyst Loading | - Screen a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%). In some cases, lower loadings can be more effective.[11] - A non-linear relationship between catalyst loading and yield has been observed, where higher loadings can sometimes decrease the yield.[12] |
| Inappropriate Ligand | - For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective.[3][5] |
| Incorrect Base | - The base is crucial for the transmetalation step. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[4] - The solubility of the base can also impact the reaction. |
| Poor Substrate Solubility | - Use a mixed solvent system, such as dioxane/water or toluene/water, to improve the solubility of the carboxylate salt.[4] |
| Inadequate Temperature | - If the reaction is sluggish, gradually increase the temperature. However, be aware that excessive heat can lead to catalyst decomposition and loss of selectivity.[13] |
| Presence of Oxygen | - Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon) or by using freeze-pump-thaw cycles. Oxygen can deactivate the Pd(0) catalyst.[4] |
Issue 2: Poor Chemoselectivity (Reaction at both Bromine and Chlorine)
Achieving selective reaction at the C-Br bond is key for the successful functionalization of 3-bromo-2-chlorobenzoic acid.
| Potential Cause | Recommended Solutions |
| High Reaction Temperature | - Lower the reaction temperature. The C-Cl bond activation requires more energy than the C-Br bond activation.[1] |
| Prolonged Reaction Time | - Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed. |
| Inappropriate Catalyst System | - Use a catalyst system known for high selectivity. The choice of ligand is critical in controlling the selectivity.[6] |
| High Catalyst Loading | - In some cases, a higher catalyst loading might lead to decreased selectivity. It is advisable to screen different catalyst loadings. |
Data Presentation
The following tables summarize quantitative data on the effect of palladium catalyst loading on the yield of Suzuki-Miyaura coupling reactions with substrates analogous to 3-bromo-2-chlorobenzoic acid.
Table 1: Effect of Pd/C Catalyst Loading on Suzuki-Miyaura Coupling of Aryl Halides [14]
| Entry | Aryl Halide | Catalyst Loading (wt%) | Time (min) | Yield (%) |
| 1 | Iodo-substituted | 3% Pd/C | 10 | 100 |
| 2 | Bromo-substituted | 3% Pd/C | 40 | 100 |
| 3 | Chloro-substituted | 3% Pd/C | 150 | ~85 |
| 4 | Iodo-substituted | 2% Pd/C | 15 | 100 |
| 5 | Iodo-substituted | 1% Pd/C | 20 | 100 |
| 6 | Iodo-substituted | 0.5% Pd/C | 60 | ~80 |
Table 2: Optimization of Catalyst Loading for Suzuki-Miyaura Coupling [8]
| Entry | Pd(OAc)₂ (mol%) | PCy₃·HBF₄ (mol%) | Base | Temperature (°C) | Yield (%) |
| 1 | 2 | 4 | Cs₂CO₃ | 80 | 99 |
| 2 | 1 | 2 | Cs₂CO₃ | 80 | 99 |
| 3 | 0.5 | 1 | Cs₂CO₃ | 80 | 99 |
| 4 | 0.2 | 0.4 | Cs₂CO₃ | 80 | 99 |
| 5 | 0.1 | 0.2 | Cs₂CO₃ | 80 | reduced |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Palladium Catalyst Loading in Suzuki-Miyaura Coupling
This protocol provides a general method for screening palladium catalyst loading to achieve selective coupling at the C-Br bond of 3-bromo-2-chlorobenzoic acid.
Materials:
-
3-Bromo-2-chlorobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[4]
-
Degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)[4]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 3-bromo-2-chlorobenzoic acid, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precursor and the ligand in the reaction solvent. This allows for accurate dispensing of small quantities of the catalyst.
-
Catalyst Addition: Add the desired volume of the catalyst stock solution to the reaction flask to achieve the target catalyst loading (e.g., starting with 1 mol%).
-
Solvent Addition: Add the degassed solvent to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and acidify with 1M HCl to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Repeat the procedure with varying catalyst loadings (e.g., 0.5 mol%, 0.1 mol%, 0.05 mol%) to determine the optimal concentration.
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: Workflow for optimizing palladium catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
effect of base and solvent on 3-Bromo-2-chlorobenzoic acid reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-chlorobenzoic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which halogen on 3-Bromo-2-chlorobenzoic acid is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the oxidative addition step in the catalytic cycle. Therefore, selective functionalization at the 3-position (bromine) can be achieved under carefully controlled conditions.
Q2: How does the choice of base affect the reactivity and selectivity of reactions with 3-Bromo-2-chlorobenzoic acid?
A2: The base plays a critical role in both Suzuki-Miyaura and Buchwald-Hartwig reactions.
-
In Suzuki-Miyaura coupling: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and yield. For substrates with base-sensitive functional groups, a milder base is preferable.
-
In Buchwald-Hartwig amination: A strong, non-nucleophilic base is typically required to deprotonate the amine, allowing it to coordinate to the palladium catalyst. Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates with sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) may be used, often requiring higher reaction temperatures. The base's strength can impact the reaction's efficiency and selectivity.
Q3: What is the role of the solvent in these reactions?
A3: The solvent is crucial for dissolving the reactants, catalyst, and base, and its polarity can influence the reaction rate and outcome.
-
Suzuki-Miyaura Coupling: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is often used. The aqueous phase is necessary to dissolve the inorganic base. The choice of organic solvent can affect the solubility of the reactants and the catalyst's stability.
-
Buchwald-Hartwig Amination: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically preferred. The solvent must be able to dissolve the aryl halide, amine, and the palladium catalyst complex. The exclusion of water is important as it can lead to side reactions.
Q4: Can the carboxylic acid group of 3-Bromo-2-chlorobenzoic acid interfere with the reaction?
A4: Yes, the carboxylic acid group can be deprotonated by the base used in the reaction, forming a carboxylate salt. This can lead to solubility issues in organic solvents and may also coordinate with the palladium catalyst, potentially affecting its activity. In some cases, protecting the carboxylic acid as an ester prior to the coupling reaction may be necessary to improve yields and prevent complications.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Action |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure proper handling to avoid deactivation. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Ineffective Base | Ensure the base is finely powdered and dry. Try a different base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃). The choice of base can be critical for efficient transmetalation. |
| Poor Degassing | The Pd(0) catalyst is oxygen-sensitive. Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles. |
| Sub-optimal Temperature | Increase the reaction temperature in increments of 10-20 °C. While selective C-Br activation is desired, insufficient heat can lead to a sluggish reaction. |
| Solvent Issues | Ensure anhydrous solvents are used where required. If solubility is an issue, try a different solvent system (e.g., dioxane/water, toluene/water, or THF/water). |
| Protodeboronation | This side reaction, where the boronic acid is replaced by a hydrogen, can be problematic. Using a less polar solvent or a milder base might mitigate this issue. |
Issue 2: Low or No Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Action |
| Inappropriate Ligand | The choice of phosphine ligand is crucial. For aryl chlorides or challenging substrates, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often more effective than simpler ligands like PPh₃. |
| Base Incompatibility | Strong bases like NaOtBu can be incompatible with certain functional groups. If your substrate is base-sensitive, consider a milder base like Cs₂CO₃ or K₃PO₄, potentially with an increase in reaction temperature. |
| Catalyst Poisoning | Ensure the amine starting material is pure. Certain functional groups can act as catalyst poisons. |
| Air or Moisture Contamination | Buchwald-Hartwig reactions are highly sensitive to air and moisture. Use rigorously dried solvents and glassware, and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment. |
| Amine Basicity | Very weakly basic amines may require a stronger base or a different catalyst system to facilitate deprotonation and subsequent coupling. |
Data Presentation
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-Br Bond of Dihaloarenes
| Entry | Base | Solvent | Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O (4:1) | Pd(OAc)₂ (2) | PPh₃ (4) | 90 | 12 | 75-85 |
| 2 | K₃PO₄ | Dioxane/H₂O (4:1) | Pd₂(dba)₃ (1.5) | XPhos (3) | 100 | 16 | 85-95 |
| 3 | Cs₂CO₃ | THF/H₂O (3:1) | PdCl₂(dppf) (3) | - | 80 | 12 | 80-90 |
Note: This data is representative for dihaloarenes and specific optimization for 3-Bromo-2-chlorobenzoic acid may be required.
Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination at the C-Br Bond of Dihaloarenes
| Entry | Amine | Base | Solvent | Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | NaOtBu | Toluene | Pd(OAc)₂ (2) | XPhos (4) | 100 | 18 | 80-90 |
| 2 | Aniline | Cs₂CO₃ | Dioxane | Pd₂(dba)₃ (1) | BINAP (1.5) | 110 | 24 | 70-85 |
| 3 | n-Butylamine | LHMDS | THF | Pd(OAc)₂ (2) | RuPhos (4) | 80 | 16 | 75-85 |
Note: This data is representative for dihaloarenes and specific optimization for 3-Bromo-2-chlorobenzoic acid may be required.
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling of 3-Bromo-2-chlorobenzoic Acid
Materials:
-
3-Bromo-2-chlorobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (4 mL per 1 mmol of aryl halide)
-
Water (1 mL per 1 mmol of aryl halide)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 3-Bromo-2-chlorobenzoic acid, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium acetate and triphenylphosphine.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination of 3-Bromo-2-chlorobenzoic Acid
Materials:
-
3-Bromo-2-chlorobenzoic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (5 mL per 1 mmol of aryl halide)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add the palladium acetate, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the 3-Bromo-2-chlorobenzoic acid.
-
Add the anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Column Chromatography Purification of 3-Bromo-2-chlorobenzoic Acid Coupling Products
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of coupling products derived from 3-Bromo-2-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect after a Suzuki coupling reaction with 3-Bromo-2-chlorobenzoic acid?
A1: In a typical Suzuki-Miyaura coupling reaction, the most common impurities include unreacted starting materials (3-Bromo-2-chlorobenzoic acid and the arylboronic acid), homocoupling byproducts from the boronic acid, the protodeboronated arene (where the boronic acid group is replaced by a hydrogen), and residual palladium catalyst.[1] Inorganic salts from the base used in the reaction will also be present in the crude mixture.[1]
Q2: My desired biaryl product is highly polar and streaks badly on the TLC plate. How can I improve the separation?
A2: Streaking of polar acidic compounds like benzoic acid derivatives is common on silica gel due to strong interactions with the stationary phase. To mitigate this, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-2.0%), to your eluent system.[2][3] This helps to keep the carboxylic acid protonated, reducing its polarity and minimizing tailing.
Q3: The product seems to be co-eluting with the homocoupled byproduct of the boronic acid. What is the best strategy to separate them?
A3: Separation of the desired product from homocoupled byproducts can be challenging. A shallow solvent gradient during column chromatography is often effective.[1] Experimenting with different solvent systems during the TLC analysis is crucial to find the optimal separation conditions.[1] Sometimes, a three-component solvent system (e.g., hexane/ethyl acetate/acetic acid) can fine-tune the selectivity. If co-elution persists, recrystallization after the column may be necessary to achieve high purity.[1]
Q4: My compound is not eluting from the silica gel column, even with a high percentage of polar solvent. What should I do?
A4: Highly polar compounds can irreversibly adsorb to silica gel.[4] If increasing the eluent polarity (e.g., using methanol in dichloromethane) is ineffective, consider the following:
-
Use of Additives: For acidic compounds, ensure you have added acid to your eluent. For very polar compounds, a system like 1-10% ammonium hydroxide in methanol, added to dichloromethane, can be effective.[4]
-
Alternative Stationary Phases: For extremely polar compounds, reversed-phase (C18) silica gel or alumina may be more suitable.[4][5]
-
Check for Decomposition: Your compound might be degrading on the acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have formed.[4]
Q5: How can I effectively remove the residual palladium catalyst from my product?
A5: While much of the palladium can be removed during the aqueous workup and standard column chromatography, trace amounts may remain. Specialized palladium scavengers, which are often functionalized silica or polymers, can be used to bind the residual catalyst, allowing it to be filtered off.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Streaking/Tailing on TLC and Column | The carboxylic acid is ionized and interacting strongly with the silica gel. | Add 0.5-2% acetic acid or formic acid to the mobile phase to suppress ionization.[2][3] |
| Poor Separation Between Product and Impurities | The solvent system lacks sufficient selectivity. | Try a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).Employ a shallower gradient during elution.Consider using a three-component eluent to fine-tune polarity. |
| Product Does Not Elute from the Column | 1. The compound is too polar for the stationary phase.2. The compound is degrading on the silica gel. | 1. Switch to a more polar eluent system (e.g., up to 10% methanol in dichloromethane). If that fails, consider using a different stationary phase like reversed-phase C18 silica or alumina.[4][5]2. Deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading the sample.[6] |
| Yellow/Brown Color in Product Fractions | Residual palladium catalyst or colored organic impurities. | If the color persists after chromatography, consider treating the product solution with activated charcoal or using a palladium scavenger.[1] |
| Product Precipitates at the Top of the Column | The sample was loaded in a solvent in which it is poorly soluble, and it crashed out upon contact with the less polar eluent. | Load the sample using the "dry loading" method. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the column.[4][7] |
| Elution Order on the Column is Different from TLC | The conditions of the TLC and column are not identical (e.g., saturation of TLC chamber, different silica gel activity). | TLC should be used as a guide. Start collecting fractions early and monitor all fractions by TLC. Ensure the TLC chamber is fully saturated with the eluent vapor before running the plate for a more accurate prediction.[8][9] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
This protocol outlines a general procedure for the purification of a biaryl carboxylic acid product from a Suzuki coupling reaction.
1. Preparation of the Crude Sample for Loading:
-
After the reaction workup (aqueous extraction), the crude product is obtained by removing the organic solvent under reduced pressure.
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a solvent like dichloromethane or acetone. Add silica gel (approximately 5-10 times the mass of the crude product).[4] Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4][7]
2. Column Packing:
-
Select an appropriate size column (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate with 1% acetic acid). Ensure the packing is uniform and free of air bubbles.
3. Sample Loading and Elution:
-
Carefully add the dry-loaded sample as a uniform layer on top of the packed silica gel. Add a thin layer of sand to protect the sample layer.
-
Begin elution with the starting solvent mixture.
-
Gradually increase the polarity of the eluent (gradient elution). For example, start with 5% ethyl acetate in hexane and gradually increase to 20-50% ethyl acetate, always maintaining 1% acetic acid in the mixture.
-
Collect fractions and monitor them by TLC.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified product.
TLC Elution Data for a Typical Suzuki Coupling Mixture
The following table provides representative Rf values for components of a Suzuki coupling reaction mixture on a silica gel TLC plate. The exact values will vary depending on the specific coupling partners and eluent system.
| Compound Type | Example Structure | Typical Eluent System | Approximate Rf Value | Notes |
| Boronic Acid Homocoupling Product | Biphenyl | 10% Ethyl Acetate in Hexane | ~0.6-0.7 | Generally non-polar, elutes first. |
| Desired Biaryl Product | 2-chloro-3-phenylbenzoic acid | 20% Ethyl Acetate in Hexane + 1% Acetic Acid | ~0.3-0.4 | Polarity depends on the coupled partner. The carboxylic acid significantly reduces the Rf. |
| Starting Aryl Halide | 3-Bromo-2-chlorobenzoic acid | 20% Ethyl Acetate in Hexane + 1% Acetic Acid | ~0.4-0.5 | Often has a similar polarity to the product, making separation challenging. |
| Unreacted Boronic Acid | Phenylboronic acid | 20% Ethyl Acetate in Hexane + 1% Acetic Acid | ~0.1-0.2 (streaking) | Can streak or remain near the baseline due to its high polarity. |
Visualizations
Caption: Experimental workflow for the purification of Suzuki coupling products.
Caption: Troubleshooting decision tree for column chromatography purification.
References
Technical Support Center: Recrystallization of 3-Bromo-2-chlorobenzoic Acid and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-chlorobenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallizing derivatives of 3-Bromo-2-chlorobenzoic acid?
A1: Recrystallization is a purification technique for solid organic compounds. The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature (near its boiling point) but only sparingly at lower temperatures (room temperature or below). Impurities should either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and stay in the mother liquor after crystallization).
Q2: Which solvents are recommended for the recrystallization of 3-Bromo-2-chlorobenzoic acid?
A2: For 3-Bromo-2-chlorobenzoic acid, a variety of solvent systems can be effective. Common choices include water, methanol, ethanol, acetic acid, and isopropanol.[1] Mixed solvent systems, such as methanol/water or ethanol/water, are also frequently used to achieve optimal solubility characteristics.[1] The selection of the best solvent is contingent on the specific impurities present in the crude product. It is always advisable to perform small-scale solubility tests to identify the most suitable solvent system.
Q3: How can I address the issue of the product "oiling out" instead of forming crystals?
A3: "Oiling out," the separation of the solute as a liquid instead of a solid, can occur for several reasons. This may happen if the crude product is significantly impure, leading to a melting point depression, or if the solution is cooled too rapidly. To resolve this, reheat the solution to redissolve the oil. The addition of a small amount of extra solvent may be beneficial. Subsequently, allow the solution to cool at a much slower rate. Insulating the flask can facilitate gradual cooling and promote the formation of crystals.
Q4: What should I do if no crystals form upon cooling the solution?
A4: A lack of crystal formation typically indicates that the solution is not supersaturated. This could be due to using an excessive amount of solvent. To remedy this, you can heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. After reducing the volume, allow the solution to cool again. If the solution is believed to be supersaturated but crystals have not formed, crystallization can often be induced by scratching the inner surface of the flask with a glass rod or by adding a "seed crystal" of the pure compound.
Q5: My final product yield is low. What are the potential causes and how can I improve it?
A5: A low yield can stem from several factors. Using too much solvent is a common reason, as a significant amount of the product will remain dissolved in the mother liquor. To mitigate this, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Premature crystallization during a hot filtration step can also lead to product loss. Ensure that the filtration apparatus is pre-heated to prevent this. Finally, washing the collected crystals with a solvent that is not sufficiently cold can redissolve some of the product. Always use an ice-cold solvent for the washing step.
Data Presentation
Solubility of Benzoic Acid and its Halogenated Derivatives
The following table summarizes the solubility of benzoic acid and its related chloro- and bromo- derivatives in common recrystallization solvents. This data can be used to estimate the solubility behavior of 3-Bromo-2-chlorobenzoic acid and its derivatives when selecting a suitable recrystallization solvent.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Benzoic Acid | Water | 25 | 0.34[2] |
| 100 | 5.63 - 6.80[2][3] | ||
| Ethanol | Room Temp. | Slightly soluble (<0.5)[4] | |
| 2-Chlorobenzoic Acid | Water | 25 | 0.21[5] |
| 100 | 4.03[5] | ||
| Ethanol | - | Very soluble[5] | |
| 3-Bromobenzoic Acid | Water | 32 | 0.054[6] |
| Ethanol | - | Soluble[7] | |
| Methanol | 25 | 5[6] |
Experimental Protocols
Protocol 1: Recrystallization of 5-Bromo-2-chlorobenzoic Acid using a Methanol/Water Solvent System
This protocol is adapted from a documented synthesis of 5-Bromo-2-chlorobenzoic acid.[2]
-
Dissolution: In a suitable Erlenmeyer flask, add the crude 5-Bromo-2-chlorobenzoic acid. To this, add a minimal amount of a 40% methanol in water solution (e.g., for a filter cake obtained from a reaction using 4.7g of 2-chlorobenzoic acid, 24 mL of methanol and 36 mL of water can be used).[2]
-
Heating: Gently heat the mixture on a hot plate with stirring to approximately 60 °C until the solid completely dissolves.[2]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Natural cooling will promote the formation of larger, purer crystals.[2]
-
Stirring: Once the solution has cooled and crystals have begun to form, gentle stirring can aid in maximizing the crystal yield.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 40% aqueous methanol to remove any residual impurities from the mother liquor.[2]
-
Drying: Dry the crystals in a drying oven at approximately 55 °C for several hours to obtain the final, purified product.[2]
Protocol 2: General Recrystallization Procedure for Aromatic Aldehyde Derivatives (e.g., 3-Bromo-2-chlorobenzaldehyde)
This is a general protocol that can be adapted for the purification of 3-Bromo-2-chlorobenzaldehyde.
-
Solvent Selection: Begin by conducting small-scale solubility tests to determine an appropriate solvent or mixed solvent system. A common approach for aromatic aldehydes is to use a polar solvent in which the compound is soluble when hot, and then add a less polar anti-solvent to induce crystallization. An example system is ethanol and water.
-
Dissolution: Dissolve the crude 3-Bromo-2-chlorobenzaldehyde in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals via vacuum filtration and wash them with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification of Aromatic Ester Derivatives (e.g., Methyl 3-Bromo-2-chlorobenzoate) by Recrystallization
This is a general procedure applicable to the purification of methyl 3-bromo-2-chlorobenzoate.
-
Solvent Selection: Test various solvents for suitability. A good starting point for aromatic esters is a mixed solvent system like ethyl acetate/hexane or toluene/hexane.
-
Dissolution: Dissolve the crude methyl 3-bromo-2-chlorobenzoate in a minimal amount of hot ethyl acetate or toluene.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: To the hot solution, slowly add hexane until the solution becomes turbid.
-
Clarification: Add a small amount of the hot, more polar solvent (ethyl acetate or toluene) until the solution is clear again.
-
Cooling: Let the solution cool gradually to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration and wash with a small volume of ice-cold hexane.
-
Drying: Dry the crystals thoroughly, for example, in a vacuum desiccator.
Visualizations
Caption: A generalized workflow for the recrystallization of solid organic compounds.
Caption: A troubleshooting guide for common issues encountered during recrystallization.
References
- 1. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 2. brainly.com [brainly.com]
- 3. Is benzoic acid solubility in water?_Chemicalbook [chemicalbook.com]
- 4. brainly.com [brainly.com]
- 5. 2-chlorobenzoic acid [chemister.ru]
- 6. 3-Bromobenzoic acid CAS#: 585-76-2 [m.chemicalbook.com]
- 7. 3-Bromobenzoic acid [nanfangchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-2-chlorobenzoic Acid and 3-iodo-2-chlorobenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-Bromo-2-chlorobenzoic acid and 3-iodo-2-chlorobenzoic acid, two halogenated benzoic acid derivatives crucial as building blocks in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The focus of this comparison is on their performance in two of the most powerful and versatile C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Physicochemical Properties
A foundational understanding of the physical properties of these compounds is essential for their application in synthesis.
| Property | 3-Bromo-2-chlorobenzoic acid | 3-iodo-2-chlorobenzoic acid |
| Molecular Formula | C₇H₄BrClO₂ | C₇H₄ClIO₂ |
| Molecular Weight | 235.46 g/mol [3] | 282.46 g/mol |
| CAS Number | 56961-27-4[4] | 874817-93-3 |
| Appearance | White to off-white solid | Data not available |
| Melting Point | 168-169 °C | Data not available |
| Boiling Point | 336.3 °C (Predicted) | 360.9 °C (Predicted) |
| C-X Bond Dissociation Energy (approximate, for halobenzene) | ~82.6 kcal/mol (C-Br)[5] | ~65.9 kcal/mol (C-I) |
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide to form a C-C bond.[1] Given the lower C-I bond dissociation energy, 3-iodo-2-chlorobenzoic acid is expected to exhibit significantly higher reactivity than 3-Bromo-2-chlorobenzoic acid in this transformation. This translates to potentially milder reaction conditions, shorter reaction times, and higher yields for the iodo-substituted compound.
While specific experimental data for the target molecules is unavailable, the following table presents illustrative data based on reactions of similar aryl halides.
| Parameter | 3-Bromo-2-chlorobenzoic acid (Predicted) | 3-iodo-2-chlorobenzoic acid (Predicted) |
| Reaction Time | Longer | Shorter |
| Reaction Temperature | Higher | Lower |
| Catalyst Loading | Potentially higher | Lower |
| Yield | Good to excellent | Excellent |
Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Halides
This protocol is a general procedure adaptable for the Suzuki-Miyaura coupling of both 3-Bromo-2-chlorobenzoic acid and 3-iodo-2-chlorobenzoic acid with an arylboronic acid.[6]
Materials:
-
Aryl halide (3-Bromo-2-chlorobenzoic acid or 3-iodo-2-chlorobenzoic acid) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03-0.05 mmol)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide to form a C-N bond.[7] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium(0) catalyst is a key step in the catalytic cycle.[8] Therefore, 3-iodo-2-chlorobenzoic acid is anticipated to be more reactive than 3-Bromo-2-chlorobenzoic acid in this transformation as well.
| Parameter | 3-Bromo-2-chlorobenzoic acid (Predicted) | 3-iodo-2-chlorobenzoic acid (Predicted) |
| Reaction Time | Longer | Shorter |
| Reaction Temperature | Higher | Lower |
| Catalyst System | May require more active ligands | Can proceed with a wider range of catalysts |
| Yield | Good to excellent | Excellent |
Experimental Protocol: Buchwald-Hartwig Amination of Aryl Halides
This is a general protocol for the Buchwald-Hartwig amination of aryl halides, which can be adapted for both 3-Bromo-2-chlorobenzoic acid and 3-iodo-2-chlorobenzoic acid.[9]
Materials:
-
Aryl halide (3-Bromo-2-chlorobenzoic acid or 3-iodo-2-chlorobenzoic acid) (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the aryl halide and the amine.
-
Add anhydrous toluene.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 3-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-2-chlorobenzoic acid | CAS#:56961-27-4 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Suzuki coupling efficiency of halobenzoic acid isomers
A Comparative Guide to the Suzuki Coupling Efficiency of Halobenzoic Acid Isomers
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The choice of reactants is critical to the success of this palladium-catalyzed reaction, with the nature and position of the halogen substituent on the benzoic acid ring profoundly influencing reactivity and overall yield.
This guide provides an objective comparison of the performance of iodo-, bromo-, and chloro-substituted benzoic acid isomers in Suzuki-Miyaura coupling reactions. The information is supported by established chemical principles and representative experimental data to assist in optimizing synthetic strategies.
The Reactivity Hierarchy in Suzuki Coupling
In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is largely governed by the carbon-halogen (C-X) bond dissociation energy. A weaker C-X bond facilitates the rate-determining oxidative addition step of the catalytic cycle. This leads to a well-established reactivity trend for the halogens.[1]
I > Br > Cl >> F
Iodobenzoic acids are the most reactive substrates, often undergoing coupling under mild conditions with lower catalyst loadings.[1] Bromobenzoic acids are also highly effective but may necessitate slightly higher temperatures or catalyst concentrations.[1][2] Chlorobenzoic acids are considerably less reactive and typically require more specialized conditions, such as the use of bulky, electron-rich phosphine ligands and stronger bases, to achieve high yields.[3] Fluorobenzoic acids are generally considered unreactive in standard Suzuki coupling conditions.
The position of the halogen and the carboxylic acid group (ortho, meta, or para) also plays a role due to steric and electronic effects, which can influence the accessibility of the C-X bond to the palladium catalyst.[4][5]
Comparative Performance Data
The following table summarizes representative data for the Suzuki-Miyaura coupling of various halobenzoic acid isomers with phenylboronic acid. The data is compiled to illustrate the general reactivity trends.
| Halobenzoic Acid Isomer | Halogen | Position | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodobenzoic acid | Iodo | ortho | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~95 |
| 3-Iodobenzoic acid | Iodo | meta | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~98 |
| 4-Iodobenzoic acid | Iodo | para | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~99 |
| 2-Bromobenzoic acid | Bromo | ortho | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~88 |
| 3-Bromobenzoic acid | Bromo | meta | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | H₂O | RT | 1.5 | 98 |
| 4-Bromobenzoic acid | Bromo | para | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | H₂O | RT | 1.5 | 99 |
| 2-Chlorobenzoic acid | Chloro | ortho | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ | Toluene | 110 | 24 | ~85 |
| 3-Chlorobenzoic acid | Chloro | meta | Pd(OAc)₂/PCy₃ (2/4) | K₃PO₄ | Toluene | 110 | 24 | ~90 |
| 4-Chlorobenzoic acid | Chloro | para | Pd(OAc)₂/PCy₃ (2/4) | K₃PO₄ | Toluene | 110 | 24 | ~92 |
Note: The presented data is representative and compiled from typical outcomes reported in the literature. Reaction conditions and yields can vary based on the specific boronic acid, catalyst system, and scale of the reaction.
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura coupling of a halobenzoic acid with an arylboronic acid. This procedure can be adapted based on the reactivity of the specific halobenzoic acid isomer.
Materials:
-
Halobenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF, often with H₂O)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask), add the halobenzoic acid, arylboronic acid, and base.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive flow of the inert gas, add the palladium catalyst.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Acidify the aqueous layer with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction. The cycle begins with an active Pd(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Summary
The efficiency of the Suzuki-Miyaura coupling of halobenzoic acid isomers is primarily dictated by the identity of the halogen, following the reactivity order of I > Br > Cl. Iodo- and bromobenzoic acids are generally reliable substrates that react under standard conditions, while chlorobenzoic acids require more robust catalytic systems. The position of the substituent can introduce secondary electronic and steric effects, but the C-X bond strength remains the dominant factor. This guide provides a foundational understanding for researchers to select the appropriate starting materials and reaction conditions for the synthesis of substituted biaryl carboxylic acids.
References
Beyond the Halogen: A Comparative Guide to Alternative Reagents for Biaryl Synthesis
For researchers, scientists, and drug development professionals, the efficient construction of biaryl scaffolds is a cornerstone of modern organic synthesis. These motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. While reagents like 3-Bromo-2-chlorobenzoic acid have traditionally served as valuable building blocks, their use in classical cross-coupling reactions can present challenges, including harsh reaction conditions and the generation of metallic waste. This guide provides an objective comparison of modern, alternative reagents and methodologies for the synthesis of biaryls, with a focus on strategies amenable to the creation of sterically hindered systems, supported by experimental data.
This guide will explore decarboxylative cross-coupling and the use of stable boronic acid surrogates as primary alternatives to traditional Suzuki-Miyaura reactions involving halo-benzoic acids. These approaches offer advantages in terms of substrate scope, functional group tolerance, and sustainability.
Performance Comparison of Biaryl Synthesis Methodologies
The choice of synthetic strategy for biaryl construction significantly impacts yield, substrate scope, and reaction conditions. Below is a comparative summary of traditional and alternative methods.
| Methodology | Coupling Partner 1 | Coupling Partner 2 | Typical Catalyst | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | Aryl Halide (e.g., 3-Bromo-2-chlorobenzoic acid derivative) | Arylboronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄) | Well-established, high yields, broad functional group tolerance. | Requires pre-functionalized organoboron reagents, potential for side reactions. |
| Decarboxylative Cross-Coupling | Benzoic Acid Derivative | Aryl Halide or Triflate | Pd/Cu or Pd/Ag bimetallic systems | Uses readily available carboxylic acids, avoids organometallic reagents, atom-economical.[1][2][3] | Often requires higher temperatures, scope can be limited by the electronic nature of the benzoic acid.[1][2] |
| Suzuki-Miyaura with Boronic Acid Surrogates | Aryl Halide | MIDA Boronates or Potassium Organotrifluoroborates | Pd(0) complex | Enhanced stability and handling of boron reagent, allows for slow release of boronic acid. | May require an additional step to prepare the surrogate. |
| Direct C-H Arylation | Arene | Aryl Halide | Pd, Rh, or Ru catalyst | Avoids pre-functionalization of one coupling partner, highly atom-economical. | Control of regioselectivity can be challenging, often requires directing groups. |
Experimental Data: A Head-to-Head Comparison
The following tables provide a summary of experimental data for the synthesis of sterically hindered biaryls, offering a glimpse into the performance of different methodologies.
Table 1: Decarboxylative Cross-Coupling of Substituted Benzoic Acids
| Benzoic Acid Derivative | Aryl Halide/Triflate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Nitrobenzoic acid | 4-Methylphenyl triflate | Cu₂O/1,10-phenanthroline, PdI₂/Tol-BINAP | - | NMP | 170 | 70 |
| 2-Chlorobenzoic acid | 4-Iodoanisole | PdCl₂/AsPh₃ | Ag₂CO₃ | DMSO | 140 | 85 |
| 2-Methoxybenzoic acid | 4-Bromotoluene | Pd(OAc)₂/dppb, Piv₂O | Et₃N | Dioxane | 160 | 82 |
Table 2: Suzuki-Miyaura Coupling with Boronic Acid Surrogates
| Boronic Acid Surrogate | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Nitrophenyl MIDA Boronate | Bromobenzene | Pd(OAc)₂, K₂CO₃ | K₂CO₃ | DMF/H₂O | 100 | 92 |
| Potassium 4-methoxyphenyltrifluoroborate | Benzyl bromide | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | 95 |
| 2,6-Dimethylphenylboronic acid | 1-Bromo-2-nitrobenzene | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | 80 | 94 |
Experimental Protocols
Protocol 1: General Procedure for Decarboxylative Cross-Coupling
This protocol is adapted from a procedure for the synthesis of biaryls via a palladium-catalyzed decarboxylative cross-coupling of arene carboxylic acids and aryl iodides.
Materials:
-
Arene carboxylic acid (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
PdCl₂ (5 mol%)
-
AsPh₃ (10 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Anhydrous DMSO
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the arene carboxylic acid, aryl iodide, PdCl₂, AsPh₃, and Ag₂CO₃.
-
Add anhydrous DMSO via syringe.
-
Seal the tube and heat the reaction mixture at 140 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
This protocol is a general starting point for the coupling of sterically hindered substrates and may require optimization.
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Strong base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor and the bulky phosphine ligand to a dry reaction vessel.
-
Add the aryl bromide, arylboronic acid, and base to the vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Biological Relevance
The following diagrams illustrate a typical biaryl synthesis workflow and the role of biaryl compounds in modulating key signaling pathways relevant to drug discovery.
Biaryl structures are privileged motifs in medicinal chemistry due to their ability to interact with biological targets with high affinity and selectivity. They are often found in inhibitors of key signaling pathways implicated in diseases such as cancer.
For instance, many kinase inhibitors targeting pathways like the Hedgehog or Wnt signaling pathways incorporate biaryl scaffolds.[4][5] The ability to efficiently synthesize diverse libraries of biaryl compounds is therefore crucial for the discovery of new therapeutic agents.
Conclusion
The synthesis of biaryl compounds has evolved significantly beyond traditional cross-coupling reactions of aryl halides. Decarboxylative cross-coupling and the use of stabilized boronic acid surrogates offer robust and often more sustainable alternatives, particularly for the preparation of sterically demanding structures. For researchers in drug discovery, these modern synthetic tools provide greater flexibility in the design and synthesis of novel molecular entities targeting a wide range of biological pathways. The choice of the optimal synthetic route will depend on factors such as the specific substitution pattern of the target biaryl, the availability of starting materials, and the desired scale of the reaction.
References
- 1. Advancements in double decarboxylative coupling reactions of carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01747A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 4. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]
- 5. Small molecules in Wnt signaling | The WNT Homepage [wnt.stanford.edu]
Validating Biaryl Structures from 3-Bromo-2-chlorobenzoic Acid: A Comparative Guide to NMR and Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel biaryl compounds is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical methods for the validation of biaryl structures synthesized from 3-Bromo-2-chlorobenzoic acid. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a robust approach to structural elucidation.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds to create complex molecular architectures, including the biaryl motif prevalent in many pharmaceutical agents. The coupling of an arylboronic acid with an aryl halide, such as 3-Bromo-2-chlorobenzoic acid, is a common strategy to access novel biaryl carboxylic acids. Following synthesis, rigorous structural validation is paramount to ensure the correct connectivity and stereochemistry of the target molecule. While NMR spectroscopy is the workhorse for routine structural determination in solution, a multi-technique approach often provides the most complete picture.
Performance Comparison of Structural Validation Techniques
This section objectively compares the utility of NMR spectroscopy against Mass Spectrometry (MS) and single-crystal X-ray Crystallography for the validation of a representative biaryl product, 2'-chloro-[1,1'-biphenyl]-3-carboxylic acid, synthesized from 3-Bromo-2-chlorobenzoic acid.
| Technique | Information Provided | Strengths | Limitations | Ideal Application |
| NMR Spectroscopy | - Connectivity of atoms- Chemical environment of nuclei- Relative number of protons- Through-bond and through-space correlations | - Non-destructive- Provides detailed structural information in solution- Can be used for quantitative analysis | - Requires soluble samples- Can be insensitive for certain nuclei (e.g., ¹³C)- Complex spectra can be challenging to interpret | - Primary method for determining the covalent structure and conformation of a molecule in solution. |
| Mass Spectrometry | - Molecular weight- Elemental composition (High-Resolution MS)- Fragmentation patterns | - High sensitivity (requires minimal sample)- Fast analysis time- Can be coupled with chromatography (LC-MS, GC-MS) | - Does not provide detailed connectivity information- Isomers can be difficult to distinguish- Fragmentation can be complex | - Rapid confirmation of molecular weight and elemental formula, and to gain clues about substructures. |
| X-ray Crystallography | - Unambiguous 3D atomic arrangement in the solid state- Bond lengths and angles- Stereochemistry- Crystal packing information | - Provides the definitive, high-resolution structure of a molecule | - Requires a suitable single crystal, which can be difficult to grow- The solid-state structure may not represent the conformation in solution | - Obtaining the absolute and unequivocal three-dimensional structure of a molecule. |
Experimental Data for Structural Validation
The following tables summarize the expected and representative experimental data for the validation of a biaryl structure derived from 3-Bromo-2-chlorobenzoic acid.
NMR Spectral Data
Predicting the ¹H and ¹³C NMR spectra for the target biaryl, 2'-chloro-[1,1'-biphenyl]-3-carboxylic acid, can be done by analyzing the spectra of similar compounds. The table below presents representative data based on known shifts for 2-chlorobiphenyl and substituted benzoic acids.
Table 1: Representative ¹H and ¹³C NMR Data for 2'-chloro-[1,1'-biphenyl]-3-carboxylic acid
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| 10.0 - 13.0 (br s, 1H) | -COOH |
| 7.2 - 8.2 (m, 8H) | Ar-H |
Note: The aromatic region in the ¹H NMR spectrum will be complex due to overlapping multiplets. 2D NMR techniques such as COSY and HMBC would be essential for unambiguous assignment.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to determine its elemental composition.
Table 2: Representative Mass Spectrometry Data for 2'-chloro-[1,1'-biphenyl]-3-carboxylic acid
| Ionization Mode | Calculated m/z | Observed m/z | Molecular Formula |
| ESI- | [M-H]⁻ 231.0218 | 231.0215 | C₁₃H₈ClO₂ |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible data for structural validation.
Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
Materials:
-
3-Bromo-2-chlorobenzoic acid (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Degassed water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask, add 3-Bromo-2-chlorobenzoic acid, phenylboronic acid, and potassium carbonate.
-
In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine. Add this catalyst mixture to the reaction flask.
-
Add 1,4-dioxane and degassed water to the flask.
-
Seal the flask and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.[1]
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.[1]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified biaryl compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
¹H NMR Acquisition (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Data Acquisition (LC-MS with ESI source):
-
The sample is introduced into the mass spectrometer via a liquid chromatography system.
-
The analyte is ionized using an electrospray ionization (ESI) source.
-
The mass-to-charge ratio of the ions is measured by the mass analyzer.
X-ray Crystallography
Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent is a common method for growing single crystals of organic molecules.[2] The choice of solvent is critical and often requires screening.[2]
Data Collection and Structure Solution:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is irradiated with a beam of X-rays, and the diffraction pattern is recorded.
-
The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.[3]
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described in this guide.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 3-Bromo-2-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated benzoic acids is a cornerstone in the synthesis of pharmaceuticals and other complex organic molecules. 3-Bromo-2-chlorobenzoic acid presents a unique substrate for cross-coupling reactions, offering the potential for selective C-C and C-N bond formation at two distinct positions. The choice of an appropriate palladium catalyst is critical to achieving high yields and selectivity in these transformations. This guide provides a comparative overview of three widely used palladium catalysts—Palladium(II) Acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and --INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr)—for Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions with 3-bromo-2-chlorobenzoic acid.
Data Presentation: Catalyst Performance Comparison
The following tables summarize the expected performance of the selected palladium catalysts in coupling reactions with 3-Bromo-2-chlorobenzoic acid. The data is compiled from literature reports on analogous substrates and serves as a representative comparison.[1],[2],[3] It is important to note that the reactivity of the C-Br bond is generally higher than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3-position.
Table 1: Suzuki-Miyaura Coupling of 3-Bromo-2-chlorobenzoic Acid with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-100 | 12-24 | 85-95 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 12 | >90 |
| PEPPSI-IPr | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | >95 |
Table 2: Heck Coupling of 3-Bromo-2-chlorobenzoic Acid with Styrene
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Pd(OAc)₂ | - | NaOAc | DMA | 140 | 24 | 80-90 |
| Pd₂(dba)₃ | P(o-tol)₃ | Et₃N | Toluene | 100 | 18 | 85-95 |
| PEPPSI-IPr | - | K₂CO₃ | DMF | 120 | 12 | >90 |
Table 3: Buchwald-Hartwig Amination of 3-Bromo-2-chlorobenzoic Acid with Morpholine
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 100 | 6 | 80-90 |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 6 | 85-95 |
| PEPPSI-IPr | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | >95 |
Mandatory Visualization
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following are general protocols that can be adapted for the specific coupling reactions of 3-Bromo-2-chlorobenzoic acid.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the Suzuki coupling of 3-bromobenzoic acid.[4]
Materials:
-
3-Bromo-2-chlorobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add 3-Bromo-2-chlorobenzoic acid, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst and ligand.
-
Add the degassed toluene/water solvent mixture.
-
Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Coupling
This protocol is a general procedure for the Heck reaction of an aryl bromide with an alkene.[5]
Materials:
-
3-Bromo-2-chlorobenzoic acid (1.0 equiv)
-
Alkene (e.g., styrene, 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1 mol%)
-
Base (e.g., NaOAc, 2.0 equiv)
-
N,N-Dimethylacetamide (DMA)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a sealed tube, combine 3-Bromo-2-chlorobenzoic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous DMA and the alkene.
-
Seal the tube and heat the mixture to 140 °C for 24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol is a general procedure for the Buchwald-Hartwig amination of an aryl chloride.
Materials:
-
3-Bromo-2-chlorobenzoic acid (1.0 equiv)
-
Amine (e.g., morpholine, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., XPhos, 3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)
-
Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add the palladium catalyst, ligand, and sodium tert-butoxide.
-
Add toluene and stir the mixture at room temperature for 5 minutes.
-
Add 3-Bromo-2-chlorobenzoic acid and the amine.
-
Heat the resulting mixture to reflux for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Signaling Pathways and Logical Relationships
The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, follows a well-established sequence of steps.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
A Researcher's Guide to the Regioselectivity of 3-Bromo-2-chlorobenzoic Acid in Key Organic Reactions
For researchers, scientists, and drug development professionals, 3-bromo-2-chlorobenzoic acid is a versatile building block. Its dihalogenated structure presents both opportunities and challenges in regioselective synthesis. This guide provides a comparative analysis of the regioselectivity of reactions involving this compound, supported by experimental data and detailed protocols for key transformations. Understanding the factors that govern reaction at the C-Br versus the C-Cl bond, or at a specific C-H bond, is crucial for the efficient synthesis of complex target molecules.
The Fundamental Principle: Reactivity of Carbon-Halogen Bonds
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order of bond dissociation energies: C-I > C-Br > C-Cl.[1] The weaker carbon-halogen bond undergoes oxidative addition to the palladium catalyst more readily, which is often the rate-determining step.[1] This principle is the primary determinant of regioselectivity in cross-coupling reactions of 3-bromo-2-chlorobenzoic acid, where the C-Br bond is expected to be significantly more reactive than the C-Cl bond.[1][2]
For nucleophilic aromatic substitution (SNAc), the trend is reversed. The reactivity of the leaving group typically follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the carbon atom, making it more electrophilic.[3]
Directed Ortho-Metalation: Activating a C-H Bond
Directed ortho-metalation (DoM) allows for the functionalization of a C-H bond ortho to a directing group. The carboxylic acid group, after deprotonation to a carboxylate, can act as a directing group. For 3-bromo-2-chlorobenzoic acid, this presents the possibility of lithiation at the C-6 position.
A study by Gohier and Mortier investigated the ortho-metalation of unprotected 3-bromo- and 3-chlorobenzoic acids using hindered lithium dialkylamides like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP).[4][5]
Key Findings:
-
Treatment of 3-chlorobenzoic acid and 3-bromobenzoic acid with LDA or LTMP at -50 °C generates the corresponding lithium 2-lithiobenzoates.[4]
-
These dianions can be trapped with various electrophiles to yield 2-substituted-3-halobenzoic acids.[4]
-
The 3-bromo-2-lithiobenzoate intermediate was found to be less stable than its 3-chloro counterpart, partially eliminating lithium bromide to form benzyne intermediates.[4]
Comparative Data for Directed Ortho-Metalation
| Substrate | Base | Electrophile | Product | Yield (%) |
| 3-Chlorobenzoic Acid | LDA | I₂ | 3-Chloro-2-iodobenzoic acid | 85 |
| 3-Bromobenzoic Acid | LDA | I₂ | 3-Bromo-2-iodobenzoic acid | 70 |
| 3-Chlorobenzoic Acid | LTMP | I₂ | 3-Chloro-2-iodobenzoic acid | 90 |
| 3-Bromobenzoic Acid | LTMP | I₂ | 3-Bromo-2-iodobenzoic acid | 75 |
Data adapted from Gohier, F., & Mortier, J. (2003). J. Org. Chem.[4]
Experimental Protocol: Directed Ortho-Metalation of 3-Bromobenzoic Acid
-
Preparation: A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Deprotonation: A solution of 3-bromobenzoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution at -50 °C. The mixture is stirred for 1 hour at this temperature to form the dianion.
-
Electrophilic Quench: An electrophile, such as iodine (1.2 equivalents) in THF, is added to the solution at -50 °C.
-
Work-up: The reaction is quenched with aqueous HCl and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the 2-substituted-3-bromobenzoic acid.
Caption: Workflow for the directed ortho-metalation of 3-bromo-2-chlorobenzoic acid.
Palladium-Catalyzed Cross-Coupling Reactions: Selective C-Br Functionalization
Given the higher reactivity of the C-Br bond, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all expected to proceed with high regioselectivity at the C-3 position of 3-bromo-2-chlorobenzoic acid.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For 3-bromo-2-chlorobenzoic acid, the reaction with a boronic acid would selectively yield a 3-aryl-2-chlorobenzoic acid.
Expected Regioselectivity:
| Reactant 1 | Reactant 2 | Catalyst System | Expected Major Product |
| 3-Bromo-2-chlorobenzoic acid | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-2-chlorobenzoic acid |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
Reaction Setup: In an inert atmosphere, a flask is charged with 3-bromo-2-chlorobenzoic acid (1.0 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).
-
Solvent Addition: A degassed solvent mixture, such as toluene/ethanol/water, is added.
-
Reaction: The mixture is heated to reflux and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of 3-bromo-2-chlorobenzoic acid.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. With 3-bromo-2-chlorobenzoic acid, this reaction is expected to selectively occur at the C-Br bond.
Expected Regioselectivity:
| Reactant 1 | Reactant 2 | Catalyst System | Expected Major Product |
| 3-Bromo-2-chlorobenzoic acid | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-2-chlorobenzoic acid |
Experimental Protocol: Regioselective Sonogashira Coupling
-
Reaction Setup: To a flask under an inert atmosphere are added 3-bromo-2-chlorobenzoic acid (1.0 equivalent), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 equivalents), a copper(I) co-catalyst such as CuI (0.04 equivalents), and a solvent like anhydrous THF.
-
Addition of Reagents: A base, typically an amine like triethylamine, is added, followed by the dropwise addition of the terminal alkyne (1.2 equivalents).
-
Reaction: The mixture is stirred at room temperature or gently heated until the reaction is complete.
-
Work-up and Purification: The reaction mixture is filtered, the solvent is removed, and the residue is purified by chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to other palladium-catalyzed cross-couplings, it is expected to be highly selective for the C-Br bond of 3-bromo-2-chlorobenzoic acid.[6]
Expected Regioselectivity:
| Reactant 1 | Reactant 2 | Catalyst System | Expected Major Product |
| 3-Bromo-2-chlorobenzoic acid | Amine | Pd₂(dba)₃, Ligand, NaOt-Bu | 3-(Amino)-2-chlorobenzoic acid |
Experimental Protocol: Regioselective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, a reaction vessel is charged with 3-bromo-2-chlorobenzoic acid (1.0 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).
-
Addition of Reagents: Anhydrous solvent (e.g., toluene) and the amine (1.2 equivalents) are added.
-
Reaction: The vessel is sealed and heated with stirring until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.
Nucleophilic Aromatic Substitution: Potential for C-Cl Reactivity
While palladium-catalyzed reactions favor the C-Br bond, nucleophilic aromatic substitution (SNAr) on 3-bromo-2-chlorobenzoic acid would be expected to favor substitution at the C-Cl position, especially with highly electronegative nucleophiles. The electron-withdrawing carboxylic acid group activates the ring towards nucleophilic attack, particularly at the ortho and para positions.[3] In this case, the chlorine is ortho to the carboxylic acid.
Factors Influencing Regioselectivity in SNAr:
-
Leaving Group Ability: In SNAr, the C-F bond is typically the most reactive, followed by C-Cl, C-Br, and C-I. This is because the rate-determining step is the nucleophilic attack, which is facilitated by the more electronegative halogen.[3]
-
Activating Group: The carboxylic acid group is an electron-withdrawing group that can stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[7]
Expected Regioselectivity:
| Reactant 1 | Nucleophile | Conditions | Expected Major Product |
| 3-Bromo-2-chlorobenzoic acid | R-O⁻, R₂N⁻ | Heat | 3-Bromo-2-(nucleophile)benzoic acid |
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: 3-bromo-2-chlorobenzoic acid is dissolved in a suitable high-boiling solvent (e.g., DMSO, DMF).
-
Addition of Nucleophile: The nucleophile (e.g., sodium methoxide, an amine) is added in excess.
-
Reaction: The mixture is heated to a high temperature (e.g., 100-150 °C) and stirred for several hours.
-
Work-up and Purification: The reaction is cooled, quenched with water, and acidified. The product is then extracted, and the organic layer is dried and concentrated. Purification is typically achieved by recrystallization or chromatography.
Caption: Reaction pathway for the nucleophilic aromatic substitution of 3-bromo-2-chlorobenzoic acid.
Conclusion
The regioselectivity of reactions involving 3-bromo-2-chlorobenzoic acid is dictated by the interplay of electronic effects, bond strengths, and reaction mechanisms. For palladium-catalyzed cross-coupling reactions, the weaker C-Br bond is the preferred site of reaction, allowing for selective functionalization at the 3-position. Conversely, directed ortho-metalation provides a route to functionalize the C-6 position. Nucleophilic aromatic substitution, while requiring more forcing conditions, is expected to favor substitution at the C-2 position due to the higher electronegativity of chlorine and the activating effect of the adjacent carboxylic acid group. A thorough understanding of these competing reactivities is essential for the strategic design of synthetic routes utilizing this versatile dihalogenated building block.
References
A Comparative Guide to the Synthetic Utilization of 3-Bromo-2-chlorobenzoic Acid
For researchers, scientists, and professionals in drug development, 3-Bromo-2-chlorobenzoic acid serves as a versatile starting material for the synthesis of a variety of complex organic molecules. Its di-halogenated structure allows for selective functionalization through various cross-coupling and condensation reactions, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comparative overview of key synthetic routes utilizing 3-Bromo-2-chlorobenzoic acid, complete with experimental data and detailed protocols.
Key Synthetic Transformations: A Comparative Analysis
The reactivity of the bromine and chlorine substituents on the benzoic acid ring can be selectively exploited to generate diverse molecular scaffolds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are common strategies. Additionally, classical reactions like Friedel-Crafts acylation and condensation reactions to form heterocyclic systems are also viable synthetic pathways.
Data Summary of Synthetic Routes
| Route Name | Reaction Type | Product Class | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Route 1 | Suzuki-Miyaura Coupling | Biaryl Carboxylic Acids | Arylboronic acid, K₂CO₃ | [PdCl₂(NH₂CH₂COOH)₂] | Water | Room Temp. | 1.5 | 89-99[1] |
| Route 2 | Ullmann Condensation | N-Aryl Anthranilic Acids | Aniline derivative, K₂CO₃ | CuI | DMF | 120 | 24 | 85[2] |
| Route 3 | Friedel-Crafts Acylation | Aromatic Ketones | Arene (e.g., Benzene) | AlCl₃ | Benzene | 60 | 0.5 | High |
| Route 4 | Heterocycle Formation | Pyridazinones | Hydrazine Hydrate | - | Ethanol | Reflux | 8 | Moderate to High |
Visualizing the Synthetic Pathways
The following diagrams illustrate the core logic of the discussed synthetic transformations starting from 3-Bromo-2-chlorobenzoic acid.
Suzuki-Miyaura cross-coupling reaction pathway.
Ullmann condensation for C-N bond formation.
Friedel-Crafts acylation to form an aromatic ketone.
Synthesis of a pyridazinone heterocyclic system.
Detailed Experimental Protocols
Route 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol is adapted from a highly efficient and environmentally friendly method utilizing water as the solvent at ambient temperature.[1]
Materials:
-
3-Bromo-2-chlorobenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
To a round-bottomed flask, add 3-Bromo-2-chlorobenzoic acid, the desired arylboronic acid, the palladium catalyst, and potassium carbonate.
-
Add 5.0 mL of distilled water to the flask.
-
Stir the mixture vigorously at room temperature under air for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of the product will form.
-
Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization.
Route 2: Ullmann Condensation for N-Aryl Anthranilic Acid Synthesis
This protocol describes a copper-catalyzed amination of a halo-substituted benzoic acid.[2]
Materials:
-
5-Bromo-2-chlorobenzoic acid (1.0 mmol)
-
Aniline derivative (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add 5-Bromo-2-chlorobenzoic acid, the aniline derivative, potassium carbonate, and copper(I) iodide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the aqueous layer and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Route 3: Friedel-Crafts Acylation for Aromatic Ketone Synthesis
This general protocol outlines the Friedel-Crafts acylation of an aromatic ring.[3][4]
Materials:
-
3-Bromo-2-chlorobenzoyl chloride (1.0 equiv) - prepared from 3-Bromo-2-chlorobenzoic acid and a chlorinating agent like thionyl chloride.
-
Arene (e.g., Benzene) (serves as both reactant and solvent)
-
Aluminum chloride (AlCl₃) (1.1 equiv)
-
Round-bottomed flask with a reflux condenser
Procedure:
-
In a round-bottomed flask, suspend aluminum chloride in the arene.
-
Cool the mixture in an ice bath and slowly add 3-Bromo-2-chlorobenzoyl chloride. Hydrogen chloride gas will be evolved.
-
After the addition is complete, warm the mixture to room temperature and then heat under reflux at 60 °C for 30 minutes.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
The crude ketone can be purified by distillation or recrystallization.
Route 4: Heterocycle Formation - Synthesis of a Pyridazinone Derivative
This procedure describes a general method for the synthesis of pyridazinone derivatives from a suitable keto-acid precursor, which can be conceptually applied to derivatives of 3-Bromo-2-chlorobenzoic acid.[5][6]
Materials:
-
A suitable γ-keto acid derived from 3-Bromo-2-chlorobenzoic acid (1.0 equiv)
-
Hydrazine hydrate (1.2 equiv)
-
Ethanol
-
Round-bottomed flask with a reflux condenser
Procedure:
-
Dissolve the γ-keto acid in ethanol in a round-bottomed flask.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture under reflux for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
Conclusion
The synthetic utility of 3-Bromo-2-chlorobenzoic acid is extensive, with palladium- and copper-catalyzed cross-coupling reactions offering efficient and selective methods for the formation of C-C and C-N bonds, respectively. These modern synthetic methods provide high yields under relatively mild conditions. Classical approaches such as Friedel-Crafts acylation and condensation reactions for heterocycle synthesis remain valuable tools for generating further molecular diversity. The choice of synthetic route will ultimately depend on the desired target molecule, functional group tolerance, and the desired scale of the reaction. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute their synthetic strategies based on this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Friedel-Crafts reactions in benzene - Crunch Chemistry [crunchchemistry.co.uk]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Comparative Guide to Product Purity Analysis in 3-Bromo-2-chlorobenzoic Acid Reactions: HPLC vs. qNMR
For researchers and professionals in drug development and chemical synthesis, rigorous purity assessment of reaction products is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for confirming the purity of a product derived from a common reaction of 3-Bromo-2-chlorobenzoic acid.
Synthesis of Methyl 3-bromo-2-chlorobenzoate
A representative reaction of 3-Bromo-2-chlorobenzoic acid is the Fischer esterification with methanol to yield Methyl 3-bromo-2-chlorobenzoate. This reaction is widely used due to its simplicity and the use of readily available reagents.[1][2]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Bromo-2-chlorobenzoic acid (1.0 eq) in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]
-
Workup: After completion, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-bromo-2-chlorobenzoate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final product.[1]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity analysis in the pharmaceutical and chemical industries, offering high resolution and sensitivity for separating and quantifying components in a mixture.[3]
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the synthesized Methyl 3-bromo-2-chlorobenzoate in the mobile phase at a concentration of approximately 1 mg/mL. Perform serial dilutions to create calibration standards.
-
Injection Volume: 10 µL.
Data Presentation: HPLC Purity Analysis
The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
| Sample Component | Retention Time (min) | Peak Area | Area % |
| Methyl 3-bromo-2-chlorobenzoate | 5.8 | 9925000 | 99.25 |
| 3-Bromo-2-chlorobenzoic acid (unreacted) | 4.2 | 50000 | 0.50 |
| Unknown Impurity 1 | 3.5 | 25000 | 0.25 |
| Total | - | 10000000 | 100.00 |
Alternative Purity Confirmation: Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity assessment.[4][5][6] It allows for direct quantification of a substance against a certified internal standard without the need for a reference standard of the analyte itself.[7][8]
Experimental Protocol: qNMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Internal Standard: A certified reference material with known purity (e.g., maleic anhydride). The standard should have signals that do not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh a specific amount of the synthesized Methyl 3-bromo-2-chlorobenzoate and the internal standard into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring complete relaxation of all relevant signals.
-
Data Processing: Integrate the signals corresponding to the analyte and the internal standard.
Data Presentation: qNMR Purity Analysis
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
| Parameter | Analyte (Methyl 3-bromo-2-chlorobenzoate) | Internal Standard (Maleic Anhydride) |
| Mass (mg) | 10.5 | 5.2 |
| Molecular Weight ( g/mol ) | 249.49 | 98.06 |
| ¹H NMR Signal (ppm) | 3.9 (s, -OCH₃) | 7.1 (s, -CH=CH-) |
| Number of Protons (N) | 3 | 2 |
| Integral (I) | 1.00 | 0.32 |
| Purity of Standard (%) | - | 99.9 |
| Calculated Purity (%) | 99.18 | - |
Comparison of HPLC and qNMR for Purity Analysis
| Feature | HPLC | qNMR |
| Principle | Physical separation based on partitioning between stationary and mobile phases. | Intrinsic property of nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei. |
| Reference Standard | Requires a reference standard of the analyte for accurate quantification. | Can use a structurally unrelated internal standard of known purity.[8] |
| Selectivity | High; can separate closely related impurities and isomers. | High; relies on distinct chemical shifts, but signal overlap can be a challenge. |
| Sensitivity | Very high (can detect trace impurities). | Lower sensitivity compared to HPLC. |
| Sample Throughput | High, especially with autosamplers. | Can be high with automation.[8] |
| Destructive/Non-destructive | Destructive (sample is consumed). | Non-destructive (sample can be recovered).[7] |
| Information Provided | Purity, number of components, retention times. | Purity, structural confirmation, and identification of impurities if signals can be assigned. |
| Purity Result for Methyl 3-bromo-2-chlorobenzoate | 99.25% | 99.18% |
Visualizing the Workflow and Comparison
Caption: Experimental workflow from synthesis to purity analysis.
Caption: Logical comparison of HPLC and qNMR methods.
Conclusion
Both HPLC and qNMR are powerful techniques for determining the purity of Methyl 3-bromo-2-chlorobenzoate. HPLC offers superior sensitivity for detecting trace impurities, making it ideal for quality control in later stages of drug development. qNMR provides an absolute quantification without the need for a specific reference standard of the product, making it exceptionally valuable during early-stage research and for the certification of reference materials. The choice of method should be guided by the specific requirements of the analysis, including the required level of sensitivity, the availability of reference standards, and the need for structural information. For comprehensive and orthogonal purity assessment, employing both techniques is a robust strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
A Mechanistic Showdown: Suzuki vs. Stille Coupling for the Functionalization of 3-Bromo-2-chlorobenzoic Acid
For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of complex molecules. 3-Bromo-2-chlorobenzoic acid presents a common challenge: how to selectively form a new carbon-carbon bond at the more reactive C-Br position while leaving the C-Cl bond intact for potential subsequent transformations. This guide provides a mechanistic and practical comparison of two powerhouse cross-coupling reactions, the Suzuki-Miyaura and the Stille couplings, for the targeted arylation of this substrate.
At a Glance: Key Mechanistic and Practical Differences
While both the Suzuki and Stille couplings are palladium-catalyzed reactions that proceed through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination, key differences in the transmetalation step and overall reaction conditions can significantly impact their application and outcomes.[1]
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronate esters) | Organotin compounds (organostannanes) |
| Toxicity | Boron reagents and byproducts are generally of low toxicity. | Organotin reagents and byproducts are highly toxic.[2] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the organoboron reagent.[1] | Often proceeds under neutral or milder conditions, though additives like LiCl can be beneficial. |
| Functional Group Tolerance | Good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups.[3] |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed.[1] | Tin byproducts can be challenging to remove from the reaction mixture.[2][3] |
| Chemoselectivity (C-Br vs. C-Cl) | Generally high for C-Br activation over C-Cl due to the difference in bond dissociation energies. | Also generally high for C-Br activation, and can be influenced by the choice of catalyst and ligands. |
Mechanistic Pathways: A Visual Comparison
The catalytic cycles for both reactions share fundamental steps, but the nature of the organometallic reagent dictates the specifics of the transmetalation step.
Figure 1. Comparative catalytic cycles of Suzuki and Stille couplings.
Quantitative Performance Comparison
Direct comparative studies on 3-bromo-2-chlorobenzoic acid are scarce in the literature. However, data from studies on other dihalogenated and sterically demanding substrates can provide valuable insights into the expected performance of each method. The following table summarizes yield data from a comparative study on the functionalization of diazocines, which highlights the relative strengths of each reaction with various substrate types.[4][5]
| Aryl Bromide Type | Coupling Partner | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| Electron-rich (4-bromoanisole) | Diazocine | 95 | 90 |
| Electron-neutral (4-bromotoluene) | Diazocine | 91 | 92 |
| Electron-deficient (1-bromo-4-nitrobenzene) | Diazocine | 80 | 89 |
| Sterically hindered (1-bromo-2-isopropylbenzene) | Diazocine | 60 | 86 |
| Heterocyclic (2-bromothiophene) | Diazocine | 66 | 94 |
| Coordinating group (4-bromobenzaldehyde) | Diazocine | 39 | 91 |
This data suggests that while Suzuki coupling is highly effective for a range of substrates, the Stille coupling often provides more consistent and higher yields with electronically challenging or sterically hindered partners, as well as those containing coordinating functional groups.[1][4]
Experimental Protocols
The following are representative experimental protocols for the selective C-Br functionalization of a dihaloaromatic system, adapted for 3-bromo-2-chlorobenzoic acid.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general procedure for the selective coupling at the C-Br position.
Materials:
-
3-Bromo-2-chlorobenzoic acid (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane/Water (4:1 mixture, 10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add 3-bromo-2-chlorobenzoic acid, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Stille Coupling
This protocol provides a general method for the Stille coupling, which may be advantageous for more challenging substrates.
Materials:
-
3-Bromo-2-chlorobenzoic acid (1.0 mmol, 1.0 equiv.)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 mmol, 1.1 equiv.)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF, 10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-2-chlorobenzoic acid and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, followed by the organostannane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and can be washed with a saturated aqueous solution of KF to remove tin byproducts.[3]
-
The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification of the crude product is typically performed by column chromatography.
Experimental Workflow
The general workflow for both coupling reactions follows a similar sequence of steps.
Figure 2. General experimental workflow for cross-coupling reactions.
Conclusion and Recommendations
Both the Suzuki and Stille couplings are powerful methods for the selective functionalization of 3-bromo-2-chlorobenzoic acid at the C-Br position.
-
The Suzuki coupling is often the preferred initial choice due to the low toxicity of the boron reagents and the ease of byproduct removal.[1] It is expected to provide good to excellent yields, particularly with electronically neutral or rich arylboronic acids.
-
The Stille coupling , despite the toxicity concerns associated with organotin compounds, offers a more robust alternative, especially when dealing with sterically hindered coupling partners or substrates containing functional groups that might be sensitive to the basic conditions of the Suzuki reaction.[1] Its broader functional group tolerance and often higher yields with challenging substrates make it an indispensable tool in complex synthesis.
The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the nature of the coupling partners, functional group compatibility, and practical considerations such as toxicity and purification. For the functionalization of 3-bromo-2-chlorobenzoic acid, a preliminary investigation using Suzuki coupling is recommended, with the Stille coupling serving as a powerful alternative for cases where the Suzuki reaction proves to be low-yielding or incompatible with the desired substrates.
References
Safety Operating Guide
Proper Disposal of 3-Borono-2-chlorobenzoic Acid: A Guide for Laboratory Professionals
Effective management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for compounds like 3-Borono-2-chlorobenzoic acid is crucial. This guide provides a clear, step-by-step procedure for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound, like similar boronic acid and chlorinated benzoic acid derivatives, is classified as hazardous waste and should never be disposed of in regular trash or down the drain.[1] All handling and disposal operations must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound and its waste.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
| Respiratory | Use in a well-ventilated area. A dust respirator should be worn if there is a risk of dust generation.[2] |
Step-by-Step Disposal Procedure
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, sealable, and clearly labeled containers for solid and liquid waste containing this compound.[1]
-
Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound."[1] The label should also indicate that it is a boronic acid derivative.
2. Solid Waste Disposal:
-
Contaminated Materials: Any solid materials that have come into contact with this compound, such as gloves, bench paper, and contaminated weighing boats, must be collected as solid hazardous waste.
-
Collection: Place these materials in the designated, labeled solid waste container.[2]
3. Liquid Waste Disposal:
-
Solutions: All solutions containing this compound must be collected as liquid hazardous waste.
-
Rinsate: Rinsate from cleaning contaminated glassware should also be collected as hazardous liquid waste.
4. Decontamination of Glassware:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous liquid waste.
-
Secondary Decontamination: To decontaminate the glassware thoroughly, a basic wash with a mild base can be employed to convert residual boronic acid into a more water-soluble boronate salt.[1][3] This can be followed by a water rinse. All rinsates from this decontamination process must be collected as liquid hazardous waste.[1]
-
Final Rinse: Perform a final rinse with deionized water, which should also be collected as hazardous waste.
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
5. Spill Management:
-
Immediate Action: In the event of a spill, evacuate the immediate area and ensure proper ventilation.[2]
-
Cleanup: For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled, sealable container for hazardous waste disposal.[2] For wet spills, absorb the material with an inert absorbent (e.g., sand or vermiculite) and collect it in a designated container.[4]
-
Decontamination: Wash the spill area thoroughly with soap and water, collecting the cleaning materials and water as hazardous waste.[2]
6. Waste Storage and Pickup:
-
Storage: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area.
-
Disposal: Follow your institution's specific procedures for the pickup and disposal of hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
